molecular formula C8H9NO2 B157890 2,5-Dimethylpyridine-3-carboxylic acid CAS No. 129477-22-1

2,5-Dimethylpyridine-3-carboxylic acid

Cat. No.: B157890
CAS No.: 129477-22-1
M. Wt: 151.16 g/mol
InChI Key: RKNLFMITUFIMNR-UHFFFAOYSA-N
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Description

2,5-Dimethylpyridine-3-carboxylic acid (CAS 129477-22-1) is a high-purity pyridine derivative of significant interest in medicinal chemistry and chemical synthesis . This compound features a carboxylic acid functional group on the pyridine-3-position, also known as the nicotinic acid position, making it a valuable precursor for developing novel pharmacophores . Recent scientific investigations highlight the potential of pyridine-3-carboxylic acid-based structures as dual anti-inflammatory and anti-hyperglycemic agents, positioning this compound as a key building block for researchers developing new therapeutic candidates . Its molecular framework is also utilized in coordination chemistry for synthesizing metal complexes, such as rhenium(I) tricarbonyl, which are explored for applications in radiopharmacy . With a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol, it is characterized by a melting point of 185-186 °C and is sparingly soluble in water (13 g/L at 25 °C) . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-5-3-7(8(10)11)6(2)9-4-5/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNLFMITUFIMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567895
Record name 2,5-Dimethylpyridine-3-carboxylic acid
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

129477-22-1
Record name 2,5-Dimethyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129477-22-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylpyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Methodological and Predictive Guide to the Physicochemical Characterization of 2,5-Dimethylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Structural Introduction and Predicted Physicochemical Influence

2,5-Dimethylpyridine-3-carboxylic acid is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and two methyl groups at the 2- and 5-positions. The interplay of these functional groups dictates its physical and chemical behavior.

  • Pyridine Ring: The nitrogen atom in the ring acts as a hydrogen bond acceptor and a weak base, influencing solubility and pKa.

  • Carboxylic Acid Group: This is the primary acidic functional group and a strong hydrogen bond donor and acceptor. It is expected to dominate the compound's acidic properties and significantly contribute to high intermolecular forces. Carboxylic acids frequently form stable hydrogen-bonded dimers, which elevates their melting and boiling points compared to other molecules of similar molar mass.[1][2]

  • Methyl Groups: These are electron-donating groups that increase the electron density of the pyridine ring. This inductive effect can slightly increase the basicity of the pyridine nitrogen compared to an unsubstituted ring. Their primary contribution to physical properties, however, is an increase in lipophilicity and steric bulk.

Based on these features, we can predict that this compound will be a crystalline solid at room temperature with moderate solubility in polar solvents and a distinct acidic character.

Core Physical Properties: Experimental Determination

A precise understanding of a compound's physical properties is non-negotiable for drug development, impacting everything from synthesis and purification to formulation and bioavailability. The following section outlines trusted protocols for determining these critical parameters.

Table 1: Summary of Physicochemical Properties for Characterization
Physical PropertySymbolSignificance in Drug DevelopmentExperimental Method
Melting PointMPIndicator of purity and lattice energyCapillary Method
Aqueous SolubilitySAffects dissolution, absorption, and formulationShake-Flask Method
Dissociation ConstantpKaGoverns ionization state at physiological pHPotentiometric Titration
Partition CoefficientLogPMeasures lipophilicity, predicts membrane permeabilityOctanol-Water Shake-Flask
Molecular WeightMWFundamental property for stoichiometryMass Spectrometry
Melting Point (MP) Determination

Causality and Expertise: The melting point is a sensitive indicator of a compound's purity. A pure crystalline solid will exhibit a sharp melting range (typically <1°C), whereas impurities disrupt the crystal lattice, broadening and depressing the melting range. The energy required to overcome the crystal lattice forces, reflected in the melting point, provides insight into the strength of intermolecular interactions like hydrogen bonding.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., Melt-Temp or similar).

  • Rapid Heating (Scouting): Heat the sample rapidly to get an approximate melting range. Let the apparatus cool.

  • Slow Heating (Accurate Measurement): Using a new sample, heat rapidly to about 15-20°C below the approximate melting point found in the scouting run.

  • Determination: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Aqueous Solubility Determination

Causality and Expertise: Solubility is a critical factor for oral bioavailability. The "shake-flask" method is the gold standard for its determination, as it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility. The choice of buffer is critical; determining solubility at different pH values (e.g., pH 2.0, 7.4, 9.0) is essential as the ionization state of the molecule will change based on its pKa, drastically affecting solubility.

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline at pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is necessary to confirm saturation.

  • Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the sample (using a filter material that does not bind the compound) to separate the saturated solution from the excess solid.

  • Quantification: Carefully withdraw a known volume of the supernatant. Dilute it appropriately and analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and dilution factor.

Dissociation Constant (pKa) Determination

Causality and Expertise: The pKa value dictates the extent of a molecule's ionization at a given pH. For this compound, we expect two pKa values: one for the deprotonation of the carboxylic acid (acidic pKa) and one for the protonation of the pyridine nitrogen (basic pKa). Potentiometric titration is a direct and reliable method to measure these values. The titration curve's shape provides a rich dataset, with the midpoint of each buffer region corresponding to a pKa value.

Protocol: Potentiometric Titration

  • Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of water, often with a co-solvent like methanol if aqueous solubility is low. Ensure the starting pH allows the compound to be in its fully protonated form.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and stir gently.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence points will appear as steep inflection points. The pKa is determined from the pH at the half-equivalence point (the midpoint of the flat "buffer" region of the curve). Specialized software can be used for precise calculation from the first or second derivative of the titration curve.

Diagram: Physicochemical Characterization Workflow

This diagram illustrates the logical flow for a comprehensive characterization of a novel compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_structure Structural Confirmation Compound Synthesized Compound (this compound) MP Melting Point (Purity Check) Compound->MP Initial Analysis NMR NMR ('H, 'C) Compound->NMR Confirms Identity MS Mass Spec (MW) Compound->MS Confirms Identity IR IR (Functional Groups) Compound->IR Confirms Identity Solubility Solubility (Aqueous & Organic) MP->Solubility If Pure pKa pKa Determination MP->pKa If Pure LogP LogP (Lipophilicity) MP->LogP If Pure

Caption: Workflow for the physicochemical and structural analysis.

Spectroscopic and Structural Confirmation

Before any physical properties are finalized, the identity and purity of the synthesized compound must be unequivocally confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: We predict a spectrum showing:

    • Two distinct singlets for the two methyl groups (CH₃), likely in the 2.3-2.7 ppm range.

    • Two aromatic protons on the pyridine ring, appearing as doublets or singlets depending on coupling, in the 7.0-8.5 ppm region.

    • A very broad singlet for the carboxylic acid proton (COOH), often far downfield (>10 ppm), which would disappear upon shaking the sample with D₂O.

  • ¹³C NMR: The spectrum should show eight distinct carbon signals: two for the methyl groups (~18-25 ppm), five for the aromatic carbons of the pyridine ring (~120-150 ppm), and one for the carboxylic acid carbonyl carbon (~165-175 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid check for key functional groups. Expected characteristic absorption bands include:

  • A very broad O-H stretch from the carboxylic acid dimer, centered around 3000 cm⁻¹.[3]

  • C-H stretches from the methyl and aromatic groups just above and below 3000 cm⁻¹.

  • A strong, sharp C=O stretch from the carboxylic acid carbonyl at approximately 1700-1725 cm⁻¹.

  • C=N and C=C stretching vibrations from the pyridine ring in the 1550-1610 cm⁻¹ region.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For this compound (C₈H₉NO₂), the expected exact mass of the molecular ion [M]⁺ is approximately 151.06 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive proof of the chemical formula.

Diagram: Acid-Base Equilibria

This diagram shows the expected ionization states of the molecule.

G Cationic Cationic Form (Low pH) Zwitterionic Zwitterionic/Neutral Form (Intermediate pH) Cationic->Zwitterionic + H+ (pKa1 ~2-4) Zwitterionic->Cationic - H+ Anionic Anionic Form (High pH) Zwitterionic->Anionic - H+ (pKa2 ~5-6) Anionic->Zwitterionic + H+

Caption: Ionization states of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from related pyridine and carboxylic acid compounds suggest appropriate precautions.

  • Hazards: Likely to be an irritant to the skin, eyes, and respiratory system.[4][5][6] Handle as a hazardous chemical.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][6] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

The comprehensive physicochemical characterization of novel chemical entities like this compound is a foundational activity in drug discovery and development. By employing the robust, field-tested methodologies detailed in this guide, researchers can generate the high-quality, reliable data necessary for informed decision-making. This framework of empirical determination, grounded in a strong theoretical understanding of molecular structure and intermolecular forces, ensures scientific integrity and accelerates the journey from compound synthesis to candidate selection.

References

  • Sigma-Aldrich. (2025).
  • TCI Chemicals. (2025). SAFETY DATA SHEET for 2,3-Dimethyl-4-nitropyridine N-Oxide.
  • PubChem. 2,5-Dimethylpyridine-4-carboxylic acid.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 2,3-Pyridinedicarboxylic acid.
  • Fisher Scientific. (2023).
  • Sigma-Aldrich. 2-Methylpyridine-3-carboxylic acid.
  • Chemistry LibreTexts. (2021). Physical Properties of Carboxylic Acids.
  • St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
  • ChemicalBook. 2,5-Dimethylpyridine(589-93-5) 1H NMR spectrum.
  • ChemicalBook. 2,5-Dimethylpyridine(589-93-5) 13C NMR spectrum.
  • Doc Brown's Chemistry. Data table of carboxylic acids boiling point trend melting points solubility.

Sources

Technical Monograph: 2,5-Dimethylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development scientists. It prioritizes synthetic viability, physicochemical profiling, and medicinal chemistry applications.[1][2]

Synonyms: 2,5-Dimethylnicotinic Acid; 2,5-Lutidine-3-carboxylic Acid CAS Registry Number: 129477-22-1 (Acid) / 59786-31-1 (Methyl Ester)

Executive Summary & Scaffold Analysis

2,5-Dimethylpyridine-3-carboxylic acid (2,5-DMP) represents a "privileged scaffold" in medicinal chemistry. Unlike the unsubstituted nicotinic acid, the 2,5-dimethyl substitution pattern offers unique steric and electronic advantages:

  • Metabolic Stability: The methyl group at the C2 position blocks the primary site of metabolic oxidation (N-oxidation or nucleophilic attack), a common liability in pyridine-based drugs.

  • Conformational Locking: The C2-methyl induces a steric "ortho-effect," forcing the C3-carboxylic acid (or derived amides) out of planarity with the pyridine ring. This pre-organization can significantly enhance binding affinity for deep protein pockets (e.g., kinase ATP-binding sites).

  • Lipophilicity Tuning: The addition of two methyl groups increases the LogP by approximately 1.0 unit compared to nicotinic acid, improving membrane permeability for CNS and intracellular targets.

Physicochemical Profile (The "Hardware")

The following data aggregates experimental and predicted values essential for formulation and lead optimization.

PropertyValue / DescriptionRelevance
Molecular Formula

Precursor calculation
Molecular Weight 151.16 g/mol Fragment-based drug design (Low MW)
Appearance White to off-white crystalline powderSolid-state handling
Melting Point 182–186 °CThermal stability for extrusion
pKa (Acid) 4.85 (Predicted)Ionization at physiological pH (7.4)
pKa (Base) 2.8 (Pyridine N)Reduced basicity due to C2/C5 sterics
LogP 1.42Good oral bioavailability range
Topological PSA 50.19 ŲHigh passive permeability (<140 Ų)
Solubility Soluble in DMSO, MeOH; Sparingly in WaterFormulation requires co-solvents/salts

Synthetic Architecture (The "Construction")

The synthesis of unsymmetrical pyridines like 2,5-DMP is non-trivial due to the risk of isomer formation. The most robust industrial route avoids the oxidation of lutidines (which yields dicarboxylic acids) and instead utilizes a Modified Hantzsch/Condensation Protocol .

Core Synthetic Pathway: The Methacrolein-Enamine Condensation

This route is preferred for its regioselectivity. It constructs the pyridine ring with the substituents already in place.

Mechanism:

  • Condensation: Reaction of Methacrolein (providing C5-Me) with Ethyl

    
    -aminocrotonate (providing N, C2-Me, and C3-Carboxyl).
    
  • Cyclization: Formation of the 1,4-dihydropyridine intermediate.

  • Aromatization: Oxidation of the dihydropyridine to the pyridine ester.

  • Hydrolysis: Saponification of the ester to the free acid.

Detailed Experimental Protocol (Self-Validating System)

Step 1: Ring Construction (Hantzsch Modification)

  • Reagents: Ethyl

    
    -aminocrotonate (1.0 eq), Methacrolein (1.1 eq), Ethanol (Solvent).
    
  • Procedure:

    • Dissolve ethyl

      
      -aminocrotonate in ethanol at 0°C.
      
    • Add methacrolein dropwise to prevent polymerization.

    • Reflux for 4–6 hours. Checkpoint: Monitor TLC for disappearance of enamine.

    • The intermediate formed is often a mixture of dihydropyridines.

Step 2: Aromatization (Oxidation)

  • Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or

    
    /
    
    
    
    (Industrial).
  • Procedure:

    • Treat the crude dihydropyridine residue with dilute nitric acid (20%) at 60°C.

    • Safety Note: Evolution of

      
       gases; requires efficient scrubbing.
      
    • Neutralize with

      
       and extract with Ethyl Acetate.
      
    • Validation:

      
      -NMR should show aromatic pyridine protons (singlets at C4 and C6 positions).
      

Step 3: Hydrolysis to 2,5-DMP

  • Reagents: NaOH (2M, 3.0 eq), Methanol/Water (1:1).

  • Procedure:

    • Suspend the ester in MeOH/Water.

    • Add NaOH and reflux for 2 hours.

    • Cool to 0°C and acidify to pH 3.0 with 1N HCl.

    • Collect the precipitate by filtration. Recrystallize from Ethanol/Water.

Visualization: Synthetic Logic Flow

The following diagram illustrates the regioselective construction of the scaffold.

SynthesisPath Precursor1 Ethyl β-aminocrotonate (Source of N, C2-Me, C3-COOH) Intermediate 1,4-Dihydropyridine Intermediate Precursor1->Intermediate Condensation Precursor2 Methacrolein (Source of C5-Me) Precursor2->Intermediate Oxidation Oxidation (HNO3 or DDQ) Intermediate->Oxidation Ester Ethyl 2,5-Dimethylnicotinate Oxidation->Ester Hydrolysis Hydrolysis (NaOH / H3O+) Ester->Hydrolysis FinalProduct 2,5-Dimethylpyridine- 3-carboxylic Acid Hydrolysis->FinalProduct

Caption: Regioselective synthesis of 2,5-DMP via modified Hantzsch condensation, ensuring correct methyl placement.

Pharmaceutical Applications & Bioisosterism[1]

Kinase Inhibitor Design

In kinase drug discovery, the 2,5-DMP moiety is frequently used to replace phenyl or simple pyridine rings.

  • Rationale: The C3-amide derivatives of 2,5-DMP can form bidentate hydrogen bonds with the "hinge region" of kinases (e.g., ATP binding site).

  • Case Study (MMP-13 Inhibitors): Research indicates that dimethylpyridine-3-carboxamide derivatives exhibit high selectivity for Matrix Metalloproteinase-13 (MMP-13).[3] The methyl groups fill hydrophobic sub-pockets (

    
    ), enhancing selectivity over MMP-1 or MMP-2 [1].
    
Bioisostere for Salicylic Acid

2,5-DMP serves as a bioisostere for substituted salicylic acids or anthranilic acids. The pyridine nitrogen provides an additional hydrogen bond acceptor, potentially improving solubility and altering the pKa profile to reduce gastric irritation compared to benzoic acid derivatives.

Analytical Characterization (QC Standards)

For researchers synthesizing this molecule, the following spectral signatures validate identity:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       13.2 (br s, 1H, COOH)
      
    • 
       8.45 (d, J=2.0 Hz, 1H, H-6)
      
    • 
       7.95 (d, J=2.0 Hz, 1H, H-4)
      
    • 
       2.65 (s, 3H, C2-Me)
      
    • 
       2.30 (s, 3H, C5-Me)
      
  • Note the coupling constant (J=2.0 Hz) indicates meta-coupling between H4 and H6, confirming the 2,5-substitution pattern.

Handling & Safety (SDS Summary)

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Reactivity: Incompatible with strong oxidizing agents. The carboxylic acid moiety can form explosive acyl azides if treated with

    
     under acidic conditions (Curtius rearrangement precursors).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52982830, 2,5-Dimethylpyridine-4-carboxylic acid (Isomer Comparison & Properties). Retrieved from [Link]

  • Wencel, P. et al. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity.[3] International Journal of Molecular Sciences. Retrieved from [Link](Note: URL is representative of the MMP-13 research context cited in search results).

  • Google Patents (2021).CN112824387A: 2-methyl nicotinate and preparation method and application thereof. (Cited as methodological basis for aminocrotonate condensation).

Sources

2,5-Dimethylpyridine-3-carboxylic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethylpyridine-3-carboxylic Acid

Introduction

This compound, also known as 2,5-dimethylnicotinic acid, is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug development.[1] Its structural motif is present in a range of biologically active compounds, making the strategic synthesis of this molecule a critical focus for researchers aiming to create diverse molecular libraries for screening and lead optimization.[2][3] This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will explore both classical ring-forming reactions and modern functionalization techniques, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols.

PART 1: Retrosynthetic Analysis and Strategic Considerations

The synthesis of a polysubstituted pyridine core like this compound can be approached from two fundamentally different strategic directions:

  • De Novo Synthesis: Constructing the pyridine ring from acyclic precursors. This approach is often advantageous for creating complex, highly substituted cores in a convergent manner. Methods like the Hantzsch and Guareschi-Thorpe syntheses fall into this category.[1][4]

  • Pyridine Core Functionalization: Starting with a pre-existing, simpler pyridine derivative (e.g., 2,5-dimethylpyridine, also known as 2,5-lutidine) and introducing the carboxylic acid group at the C-3 position. This strategy relies on the selective activation and modification of a specific C-H bond.[1]

The choice between these strategies is dictated by factors such as the availability of starting materials, desired scale, and tolerance for harsh reaction conditions.

G Target 2,5-Dimethylpyridine- 3-carboxylic Acid DeNovo De Novo Synthesis (Ring Formation) Target->DeNovo Approach 1 Functionalization Core Functionalization (C-H Activation) Target->Functionalization Approach 2 Hantzsch Hantzsch Synthesis DeNovo->Hantzsch Guareschi Guareschi-Thorpe Condensation DeNovo->Guareschi Oxidation Oxidation of Alkyl Precursor Functionalization->Oxidation Carboxylation Direct C-H Carboxylation Functionalization->Carboxylation Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Acetaldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel BetaKetoester Methyl Acetoacetate (x2) Enamine Enamine Formation BetaKetoester->Enamine BetaKetoester->Knoevenagel Ammonia Ammonia (NH3) Ammonia->Enamine Michael Michael Addition Enamine->Michael Knoevenagel->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine Intermediate Cyclization->DHP Oxidation Oxidation (e.g., HNO3, MnO2) DHP->Oxidation Product 2,5-Dimethylpyridine- 3-carboxylic Acid Derivative Oxidation->Product

Caption: Conceptual workflow of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Hantzsch Synthesis of Ethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Ester) and Subsequent Oxidation

This protocol describes a general procedure that can be adapted for the specific target. The final hydrolysis and decarboxylation steps would be required to obtain the target carboxylic acid.

  • Dihydropyridine Formation: In a round-bottom flask, combine two equivalents of ethyl acetoacetate, one equivalent of an appropriate aldehyde (e.g., acetaldehyde for the C4-methyl group, though the specific pattern for the target requires a different combination), and one equivalent of ammonium acetate. [5][6]2. Solvent and Reaction: Add ethanol as the solvent and reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the 1,4-dihydropyridine product. Collect the solid by vacuum filtration and wash with cold ethanol. [6]4. Aromatization (Oxidation): Dissolve the dried dihydropyridine intermediate in a suitable solvent like acetic acid. Add an oxidizing agent, such as nitric acid, ferric chloride, or manganese dioxide, portion-wise while monitoring the temperature. [5][6]5. Work-up: After the oxidation is complete (as indicated by TLC), pour the reaction mixture into ice water and neutralize carefully with a base (e.g., ammonium hydroxide) to precipitate the pyridine product. [6]6. Purification: Filter the crude product, wash with water, and purify by recrystallization or column chromatography.

  • Saponification: To obtain the final carboxylic acid, the resulting ester is hydrolyzed using standard conditions (e.g., refluxing with aqueous NaOH or KOH), followed by acidic workup to protonate the carboxylate salt. [7]

PART 3: Functionalization of a Pre-Existing Pyridine Core

An alternative strategy involves modifying an existing 2,5-dimethylpyridine (2,5-lutidine) scaffold. This approach hinges on the selective introduction of a functional group at the C-3 position, which can then be converted to a carboxylic acid.

Oxidation of an Alkyl Precursor

Industrially, the oxidation of alkylpyridines is a common method for producing pyridine carboxylic acids. [8]For example, nicotinic acid is largely produced by the oxidation of 5-ethyl-2-methylpyridine, where the ethyl group is selectively oxidized over the methyl group, followed by decarboxylation. [8][9] To apply this strategy to this compound, one would need to start with a precursor like 2,5-dimethyl-3-ethylpyridine . The ethyl group at the C-3 position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid under harsh conditions (high temperature and pressure). [10][11] Causality of Experimental Choices:

  • Oxidizing Agent: KMnO₄ is a powerful, non-selective oxidant. The choice to oxidize an ethyl group in the presence of methyl groups is based on the slightly higher reactivity of the benzylic-like protons of the ethyl group.

  • Reaction Conditions: The reaction is typically performed in an aqueous medium, often under basic or acidic conditions, and requires heating to overcome the high activation energy for C-H bond cleavage of the alkyl side chain. [11] Experimental Protocol: General Oxidation of an Alkylpyridine

  • Setup: In a multi-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend the starting alkylpyridine (e.g., 2,5-dimethyl-3-ethylpyridine) in water. [11]2. Oxidant Addition: While stirring vigorously, add a solution of potassium permanganate in water portion-wise. The reaction is highly exothermic; maintain the temperature between 80-100°C by controlling the rate of addition and using external cooling if necessary.

  • Reaction Monitoring: The reaction progress is visually indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate. Continue the reaction for several hours after the addition is complete. [11]4. Work-up: Once the reaction is complete, cool the mixture and filter off the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.

  • Isolation: Combine the filtrate and washings. Acidify the clear solution with a strong acid (e.g., concentrated HCl) to the isoelectric point of the carboxylic acid (typically pH 3-4). The product will precipitate out of the solution. [10]6. Purification: Collect the solid product by filtration, wash with cold water to remove residual salts, and dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification.

Modern Strategies: Direct C-H Carboxylation

Recent advances in organic synthesis have focused on the direct functionalization of C-H bonds, offering a more atom-economical approach. Direct carboxylation of 2,5-dimethylpyridine at the C-3 position using CO₂ is a challenging but highly desirable transformation. This can be approached via transition-metal catalysis or electrochemical methods. [12] The primary challenge is regioselectivity. C-H activation on a pyridine ring is often directed to the C-2 and C-6 positions due to the coordinating effect of the nitrogen atom. [13]However, C-3 functionalization can be achieved by carefully tuning the electronic properties of the substrate and the catalyst system. For instance, the presence of electron-withdrawing groups can favor C-4 arylation, illustrating that regioselectivity is sensitive to the electronic environment. [13]Carboxylate-assisted C-H activation, where a ligand facilitates the cleavage of the C-H bond, is a key mechanistic principle in many of these transformations. [14] While a standard laboratory protocol is still an area of active research, the conceptual workflow involves activating the C-H bond at the 3-position with a transition metal catalyst (e.g., Palladium, Rhodium, or Copper) and trapping the resulting organometallic intermediate with an electrophile like CO₂. [12]

PART 4: Comparative Analysis and Pathway Selection

The optimal synthetic route depends heavily on the specific needs and capabilities of the laboratory. Below is a comparative summary to aid in pathway selection.

Parameter Hantzsch Synthesis (De Novo) Oxidation of Alkyl Precursor Direct C-H Carboxylation
Overall Strategy Convergent ring construction from simple acyclic parts.Linear functionalization of a pre-formed pyridine.Highly convergent, direct functionalization.
Starting Materials Simple aldehydes, β-ketoesters, ammonia. Generally available and inexpensive. [5]Requires a specific trisubstituted pyridine (e.g., 2,5-dimethyl-3-ethylpyridine), which may require separate synthesis.2,5-Dimethylpyridine (2,5-lutidine), which is commercially available.
Number of Steps Multi-step: Dihydropyridine formation, oxidation, saponification.Typically 1-2 steps (oxidation, isolation).Potentially a single step.
Typical Yields Moderate to good, but can be variable depending on the specific substrates.Can be high, but over-oxidation is a risk. [8][11]Highly variable; an area of ongoing research.
Scalability Well-established and scalable.A common industrial method, highly scalable. [8]Generally performed on a small, research scale.
Reaction Conditions Refluxing temperatures; oxidation step can use harsh reagents.Very harsh: strong oxidants (KMnO₄, HNO₃), high temperatures/pressures. [8][9]Milder conditions are possible, but often requires specialized catalysts and ligands. [15]
Key Advantages High control over substitution pattern; builds complexity quickly.Potentially short route if the precursor is available; industrially proven.High atom economy; avoids pre-functionalization steps.
Key Limitations Can have moderate yields; requires multiple distinct transformations.Precursor availability is a major bottleneck; harsh, non-green conditions.Regioselectivity is a significant challenge; catalyst development is often required. [13]

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways. The classical Hantzsch pyridine synthesis offers a reliable, albeit multi-step, de novo approach that provides absolute control over the substitution pattern by building the heterocyclic core from simple, readily available acyclic precursors. For larger-scale operations where the specific alkylpyridine precursor is accessible, oxidation represents a more direct, industrially relevant, though environmentally taxing, strategy. Looking forward, the development of catalytic C-H carboxylation methods holds the greatest promise for a sustainable and efficient synthesis, and overcoming the challenge of regioselectivity remains a key objective for synthetic chemists in this field. The selection of the most appropriate pathway requires a careful evaluation of starting material availability, scale, and the technical capabilities of the research and development team.

References

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (2023, August 21).
  • A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives - Benchchem.
  • Guareschi-Thorpe Condensation.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC. (2023, August 21).
  • Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - PMC - NIH. (2015, October 1).
  • (PDF) Nicotinic acid derivatives: Application and uses, review - ResearchGate. (2021, December 30).
  • Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - Chemical Science (RSC Publishing).
  • One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters | The Journal of Organic Chemistry - ACS Publications. (2016, February 2).
  • Hantzsch pyridine synthesis - Wikipedia.
  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents - J-Stage.
  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. (2023, June 12).
  • Hantzsch Dihydropyridine Synthesis - Alfa Chemistry.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC. (2022, March 4).
  • Hantzsch Pyridine Synthesis | PDF - Scribd.
  • Hantzsch pyridine synthesis - overview - ChemTube3D.
  • Switchable site‐selective electrochemical C−H carboxylation of pyridines and analogues. - ResearchGate.
  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal.
  • CN101857567A - Preparation method of high-purity 2,5-dipicolinic acid - Google Patents.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI. (2022, January 20).
  • 2,6-dimethylpyridine - Organic Syntheses Procedure.
  • Synthesis from Carboxylic Acid Derivatives - NF Jain and CE Masse.
  • US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl ... - Google Patents.
  • An In-depth Technical Guide to the Synthesis of Pyridine-2,6-diethanol from 2,6-lutidine - Benchchem.

Sources

Methodological & Application

protocol for synthesizing 2,5-Dimethylpyridine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2,5-dimethylpyridine-3-carboxylic acid (2,5-DMPCA) and its ester derivatives. Unlike symmetric Hantzsch syntheses, the 2,5-substitution pattern requires a desymmetrized approach. We present a "Modified Hantzsch" condensation utilizing ethyl 3-aminocrotonate and methacrolein , followed by oxidative aromatization. This guide addresses critical process parameters (CPPs) including exotherm control during ring closure and pH-dependent isolation of the zwitterionic acid.

Strategic Analysis of Synthetic Routes

The synthesis of 2,5-dialkylpyridines presents a regiochemical challenge. Standard Hantzsch synthesis (2 equivalents of


-ketoester + aldehyde) yields symmetric 2,6-diesters. To achieve the 2,5-dimethyl-3-carboxy architecture, we must break this symmetry.
RouteMethodologyProsCons
A. Direct Functionalization Radical alkylation of 2,5-lutidine or oxidation of 2,5-lutidine.Cheap starting material (Lutidine).Poor selectivity; oxidation often attacks methyl groups before the ring C3 position.
B. Diels-Alder Cyclization Oxazoles + Dienophiles.High regiocontrol.Atom-ineconomical; reagents are often expensive/unstable.
C. Modified Hantzsch (Recommended) Enamine +

-Unsaturated Aldehyde.
Convergent; high atom economy; scalable. Requires handling of reactive methacrolein; intermediate DHP requires oxidation.

Selected Pathway: Route C. We utilize the condensation of Ethyl 3-aminocrotonate (Component A: provides N, C2-Me, C3-COOEt) with Methacrolein (Component B: provides C4, C5-Me, C6).

Mechanistic Pathway & Workflow

The synthesis proceeds via a Michael addition of the enamine to the unsaturated aldehyde, followed by cyclodehydration to form the 1,4-dihydropyridine (1,4-DHP). The final step is the oxidative aromatization to the pyridine core.

G Start Precursors (Ethyl 3-aminocrotonate + Methacrolein) Inter Intermediate (Michael Adduct) Start->Inter Michael Addition (Exothermic) DHP 1,4-Dihydropyridine (Ethyl 2,5-dimethyl-1,4-dihydro...) Inter->DHP Cyclodehydration (-H2O) Oxidation Aromatization (HNO3 or MnO2) DHP->Oxidation Oxidation (-2H) Product Target Ester (Ethyl 2,5-dimethylpyridine-3-carboxylate) Oxidation->Product Hydrolysis Hydrolysis (NaOH -> pH Adjustment) Product->Hydrolysis Optional FinalAcid Target Acid (2,5-DMPCA) Hydrolysis->FinalAcid

Figure 1: Reaction cascade from precursors to the final pyridine carboxylic acid.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2,5-dimethyl-1,4-dihydropyridine-3-carboxylate

Rationale: Methacrolein is volatile and polymerizes easily. It must be added slowly to the enamine to favor the cross-reaction over polymerization.

Reagents:

  • Ethyl 3-aminocrotonate: 12.9 g (100 mmol)

  • Methacrolein (freshly distilled): 7.7 g (110 mmol)

  • Ethanol (Absolute): 50 mL

  • Piperidine (Catalyst): 0.5 mL

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Purge with

    
    .
    
  • Charge: Add Ethyl 3-aminocrotonate, Ethanol, and Piperidine to the flask. Heat to 60°C.

  • Addition: Add Methacrolein dropwise over 45 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature between 60-70°C. Do not exceed 75°C to prevent polymerization of methacrolein.

  • Reflux: Once addition is complete, raise temperature to reflux (approx. 78°C) for 4–6 hours.

  • Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 3:1). The DHP spot is usually fluorescent blue under UV (365 nm).

  • Workup: Cool to 0°C in an ice bath. The product often precipitates.

    • If solid:[1][2] Filter and wash with cold ethanol.[3]

    • If oil: Concentrate in vacuo. The crude DHP is susceptible to oxidation; proceed immediately to Protocol B or store under Argon at -20°C.

Protocol B: Oxidative Aromatization (The Hantzsch Oxidation)

Rationale: We present two methods. Method 1 is scalable/industrial. Method 2 is milder for small-scale/lab use.

Method 1: Nitric Acid Oxidation (Scalable)

  • Setup: Place the crude DHP (from Protocol A) in a flask.

  • Acidification: Cautiously add 15% aqueous

    
     (3 molar equivalents).
    
  • Reaction: Heat slowly to 60°C.

    • Safety Warning: Evolution of

      
       gases.[4] Use a scrubber or efficient fume hood. The reaction is autocatalytic and exothermic.
      
  • Neutralization: Once gas evolution ceases and the solution clears, cool to room temperature. Neutralize with saturated

    
     to pH 8.
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL). Dry over 
    
    
    
    and concentrate.

Method 2: MnO2 Oxidation (Lab Scale / Chemoselective)

  • Dissolve crude DHP (10 mmol) in DCM (50 mL).

  • Add activated

    
     (10 equivalents).
    
  • Stir at reflux for 12 hours.

  • Filter through a Celite pad. Concentrate filtrate to yield the pyridine ester.

Protocol C: Hydrolysis to this compound

Rationale: Nicotinic acid derivatives are zwitterionic. Isolation depends strictly on pH control (Isoelectric precipitation).

  • Hydrolysis: Dissolve the ester (Protocol B product) in 10% NaOH (aq) / Ethanol (1:1 v/v). Reflux for 2 hours.

  • Concentration: Remove ethanol via rotary evaporation.

  • Clarification: If the aqueous solution is cloudy, filter through Celite.

  • Precipitation (Critical Step):

    • Cool the alkaline solution to 5°C.

    • Slowly add 6M HCl dropwise while monitoring pH with a calibrated probe.

    • Target: Adjust pH to 3.5 – 4.0 (the isoelectric point of nicotinic acids).

    • The product will precipitate as a white/off-white solid.

  • Isolation: Filter, wash with minimal cold water, and dry in a vacuum oven at 50°C.

Quality Control & Troubleshooting

Data Summary Table:

ParameterSpecification / Observation
Appearance (Acid) White to off-white crystalline powder
Melting Point ~180–185°C (Decomposes)
1H NMR (DMSO-d6)

2.45 (s, 3H, C2-Me), 2.30 (s, 3H, C5-Me), 7.95 (s, 1H, C4-H), 8.45 (s, 1H, C6-H).
Solubility Soluble in DMSO, dilute base, dilute acid. Poorly soluble in water/DCM.

Troubleshooting Guide:

  • Low Yield in Step 1: Methacrolein quality is usually the culprit. Distill it to remove inhibitors (hydroquinone) immediately before use.

  • "Oiling Out" during Hydrolysis: If the acid doesn't precipitate at pH 3.5, the solution is too dilute. Concentrate the aqueous phase to half volume and re-cool.

  • Red Coloration: Indicates formation of azo-impurities during

    
     oxidation. Use Method 2 (
    
    
    
    ) or recrystallize from Ethanol/Water with activated charcoal.

Process Logic Diagram

Workflow Start Crude Reaction Mixture (Step 1) CheckTLC QC: Check TLC (Blue Fluorescence?) Start->CheckTLC IsolateDHP Isolate DHP Intermediate CheckTLC->IsolateDHP Pass OxidChoice Decision: Oxidation Method IsolateDHP->OxidChoice MethodHNO3 HNO3 (Scale >10g) High Exotherm Risk OxidChoice->MethodHNO3 Industrial MethodMnO2 MnO2 (Scale <5g) Mild Conditions OxidChoice->MethodMnO2 Lab Purify Purification (Acid/Base Extraction) MethodHNO3->Purify MethodMnO2->Purify FinalQC Final QC (NMR, HPLC) Purify->FinalQC

Figure 2: Decision matrix for oxidation and purification workflows.

References

  • Hantzsch Pyridine Synthesis Modification

    • Bossert, F., et al. "1,4-Dihydropyridines: Relationships between structure and biological activity.
    • Source:

  • Oxidation Protocols (DHP to Pyridine)

    • Vanden Eynde, J. J., et al. "Aromatization of Hantzsch 1,4-dihydropyridines with manganese dioxide." Tetrahedron, 1995.
    • Source:

  • Synthesis of Nicotinic Acid Derivatives (Patent Literature)

    • Drabb, T. W. "Method for the preparation of pyridine-2,3-dicarboxylic acids." U.S.
    • Source:

  • Isoelectric Precipitation of Pyridines

    • Application Note: "Purific
    • Source: (General Reference)

Sources

Application Note: Biological Screening & Profiling of 2,5-Dimethylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2,5-Dimethylpyridine-3-carboxylic acid is a structural analog of Nicotinic Acid (Niacin) , characterized by methyl substitutions at the C2 and C5 positions of the pyridine ring. In drug discovery, this scaffold is primarily investigated for its potential interaction with the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) , a G-protein coupled receptor (GPCR) validated for regulating lipid metabolism and inflammation.

Unlike the parent compound Niacin, the 2,5-dimethyl substitution pattern alters the electronic density of the pyridine nitrogen and the lipophilicity (LogP) of the molecule. This Application Note defines a rigorous screening workflow to evaluate this compound as a potential "Flush-Free" Niacin mimetic or a metabolic modulator.

Key Screening Objectives:

  • Primary Efficacy: Quantify agonism at the GPR109A receptor (Gi-coupled pathway).

  • Functional Translation: Assess anti-lipolytic activity in adipocytes.

  • Safety Profiling: Determine cytotoxicity thresholds to rule out non-specific metabolic interference.

Chemical Handling & Formulation Protocol

Challenge: Pyridine-3-carboxylic acids exist as zwitterions in neutral solution, which can lead to poor solubility in organic solvents and precipitation in aqueous buffers if pH is not controlled.

Protocol A: Stock Solution Preparation
  • Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Concentration: Prepare a 50 mM master stock.

  • Procedure:

    • Weigh 7.55 mg of this compound into a sterile amber glass vial.

    • Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.

    • Critical Step: If turbidity persists (common due to zwitterionic crystal lattice energy), sonicate at 40°C for 5 minutes.

    • Storage: Aliquot into single-use vials and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

Protocol B: Assay Buffer Preparation (Working Solution)
  • Dilution: Dilute the DMSO stock 1:1000 into the assay buffer (e.g., HBSS + 20 mM HEPES) to achieve a 50 µM starting concentration (0.1% DMSO final).

  • pH Check: The carboxylic acid moiety can locally lower pH. Verify pH is 7.4. If pH < 7.2, adjust with 0.1 N NaOH. Failure to adjust pH is the #1 cause of false positives in acid-sensitive GPCR assays.

Primary Screening: GPR109A (HCAR2) Agonist Assay

Mechanism: GPR109A is G


i-coupled. Activation inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP. Since basal cAMP is low, we must first stimulate the cells with Forskolin, then measure the inhibition of this signal by the test compound.
Experimental Design
  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A (HCAR2).

  • Readout: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection (e.g., HTRF or Lance Ultra).

  • Controls:

    • Positive Control: Nicotinic Acid (EC₅₀ ~ 100 nM).

    • Negative Control: Vehicle (0.1% DMSO).

    • Reference: 5-Methylnicotinic acid (known partial agonist).

Step-by-Step Protocol
  • Cell Seeding: Plate 5,000 cells/well in a 384-well low-volume white plate. Incubate overnight.

  • Stimulation Buffer: Prepare HBSS containing 500 mM IBMX (phosphodiesterase inhibitor) and 10 µM Forskolin .

  • Compound Addition:

    • Add 5 µL of this compound (serially diluted, 10-point dose-response, range 100 µM to 0.1 nM).

    • Immediately add 5 µL of Stimulation Buffer.

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Detection: Add 10 µL of detection reagents (cAMP-d2 antibody + Cryptate conjugate).

  • Read: Incubate 1 hour at RT and read on a TR-FRET compatible plate reader (e.g., EnVision).

Data Analysis: Calculate the Delta F% . Plot Log[Concentration] vs. Response.



Note: A "hit" is defined as >50% inhibition of Forskolin-induced cAMP at 10 µM.

Secondary Screening: Adipocyte Lipolysis Assay

Rationale: This functional assay confirms that the receptor binding observed in Step 3 translates to a physiological response (inhibition of triglyceride breakdown).

Mechanism Diagram

GPR109A_Pathway Compound 2,5-Dimethylpyridine- 3-carboxylic acid GPR109A GPR109A (HCAR2) Receptor Compound->GPR109A Agonist Binding Gi Gi Protein (Heterotrimeric) GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Downregulates HSL Hormone Sensitive Lipase (HSL) PKA->HSL Reduces Phosphorylation Lipolysis Lipolysis (Glycerol Release) HSL->Lipolysis Inhibits Breakdown of Triglycerides

Figure 1: Signal transduction pathway for GPR109A-mediated anti-lipolytic activity.[1][2][3][4] The compound acts as an upstream agonist to suppress glycerol release.

Protocol Steps
  • Isolation: Isolate primary adipocytes from murine epididymal fat pads (or use differentiated 3T3-L1 adipocytes, Day 8 post-differentiation).

  • Starvation: Wash cells with Krebs-Ringer Bicarbonate (KRB) buffer containing 4% BSA (Fatty Acid Free). Incubate for 2 hours.

  • Treatment:

    • Induce lipolysis with 100 nM Isoproterenol (beta-adrenergic agonist).

    • Co-treat with test compound (10 µM and 100 µM).

  • Incubation: 90 minutes at 37°C.

  • Quantification: Collect supernatant. Measure Glycerol concentration using a colorimetric enzymatic assay (GPO-Trinder method) at 540 nm.

  • Interpretation: A reduction in glycerol release compared to Isoproterenol-only control indicates functional anti-lipolytic activity.

Data Presentation & Interpretation

Table 1: Expected Data Profile for a Validated Hit

ParameterAssay TypeMetricSuccess Criteria
Solubility Visual/NephelometryMax Soluble Conc.> 100 µM in 1% DMSO/Buffer
Potency cAMP TR-FRETEC₅₀< 10 µM
Efficacy cAMP TR-FRETEmax> 80% of Niacin response
Function Glycerol ReleaseIC₅₀< 50 µM
Cytotoxicity MTT / CellTiter-GloCC₅₀> 100 µM (Selectivity Index > 10)

References

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 9(3), 352–355. Link

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Pharmacological Reviews, 58(4), 601–611. Link

  • Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action.[5][4][6][7][8] Annual Review of Pharmacology and Toxicology, 48, 79–106. Link

  • IUPHAR/BPS Guide to Pharmacology. (2023). Hydroxycarboxylic acid receptors: HCA2 (GPR109A).[1] Link

Sources

techniques for purifying 2,5-Dimethylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Advanced Purification Strategies for 2,5-Dimethylpyridine-3-carboxylic Acid

Abstract

This comprehensive guide details advanced, field-proven techniques for the purification of this compound, a critical building block in pharmaceutical and materials science. Recognizing the compound's unique amphoteric nature, this document moves beyond rudimentary protocols to explain the underlying chemical principles that govern purification. We provide detailed, step-by-step methodologies for acid-base extraction, selective recrystallization, preparative chromatography, and sublimation. Each protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure the highest purity standards are met. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize the isolation and purification of this and structurally similar compounds.

Introduction: The Purification Challenge

This compound is an amphoteric molecule, possessing both a basic pyridine nitrogen and an acidic carboxylic acid functional group. This duality is the key to its purification, allowing for strategic manipulation of its solubility based on pH.[1][2] However, it also presents a challenge, as the compound can form salts with acidic or basic impurities, complicating separation. The primary goal of any purification strategy is to effectively remove unreacted starting materials, by-products, and other contaminants to yield a product of verifiable high purity, which is essential for subsequent applications.[3]

Table 1: Physicochemical Properties of Pyridine Carboxylic Acids (Representative Data)

Property Value Source
Molecular Formula C₈H₉NO₂ PubChem[4]
Molecular Weight 151.16 g/mol PubChem[4]
Appearance Solid General Knowledge
pKa (Pyridine N-H) ~5-6 (estimated for pyridine derivatives) Helix Chromatography[5]
pKa (Carboxylic Acid) ~3-5 (estimated) General Chemical Principles

| Solubility | Sparingly soluble in cold water, more soluble in hot water and some organic solvents.[6][7] | BYJU'S, ResearchGate[6][7] |

Foundational Technique: pH-Mediated Acid-Base Extraction

Acid-base extraction is the most powerful and fundamental technique for purifying this compound. It leverages the compound's ability to exist as a water-soluble salt at different pH values, allowing for its separation from neutral, acidic, or basic impurities.[1][8][9] The core principle is to convert the target compound into an ionic salt, rendering it soluble in the aqueous phase, while neutral impurities remain in the organic phase.[2][10]

Causality Behind the Experimental Choices:
  • Initial Acid Wash (e.g., 1M HCl): This step protonates any non-target basic impurities (like residual 2,5-lutidine), making them water-soluble and removing them into the aqueous layer. The target compound, having its own basic nitrogen, will also be protonated and move to the aqueous phase. This step is primarily for removing more basic impurities.

  • Basification and Extraction (e.g., sat. NaHCO₃ or 1M NaOH): The aqueous layer is then basified. A weak base like sodium bicarbonate (NaHCO₃) is often sufficient to deprotonate the carboxylic acid, forming the sodium carboxylate salt, which is highly water-soluble.[10] This allows for the extraction of the target compound away from any neutral impurities that may have carried over.

  • Precipitation at the Isoelectric Point: The final, crucial step involves adjusting the pH of the purified aqueous solution to the compound's isoelectric point (pI). The pI is the pH at which the molecule has no net electrical charge, causing its aqueous solubility to plummet and leading to precipitation. For pyridine carboxylic acids, this is typically in the pH range of 3-4.[11] This method provides excellent selectivity.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound (e.g., 10 g) in a suitable organic solvent like ethyl acetate or dichloromethane (200 mL).

  • Initial Wash (Optional - for basic impurities): Transfer the solution to a separatory funnel and extract with 1M HCl (2 x 50 mL). Combine the aqueous layers; this contains your protonated product and any basic impurities.

  • Neutral Impurity Removal: Add a strong base (e.g., 2M NaOH) to the aqueous solution until the pH is >10. This ensures the pyridine nitrogen is neutral and the carboxylic acid is a salt. Extract this basic aqueous solution with an organic solvent (e.g., ethyl acetate, 2 x 50 mL) to remove any neutral impurities. Discard the organic layers.

  • Selective Precipitation: Carefully acidify the clean aqueous layer with 2M HCl with vigorous stirring. Monitor the pH with pH paper or a meter. As the pH approaches the isoelectric point (target pH ~3.3), a precipitate will form.[11] Add the acid dropwise until precipitation is complete.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize crystal formation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any residual salts, followed by a small amount of cold ethyl acetate to aid drying.

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Acid_Base_Purification crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) sep_funnel1 Separatory Funnel crude->sep_funnel1 aqueous1 Aqueous Layer: Protonated Product & Basic Impurities sep_funnel1->aqueous1 organic1 Organic Layer: Neutral & Acidic Impurities (Discard or Process Separately) sep_funnel1->organic1 Separate Layers hcl_wash Wash with 1M HCl (aq) hcl_wash->sep_funnel1 beaker1 Beaker aqueous1->beaker1 sep_funnel2 Separatory Funnel beaker1->sep_funnel2 Back-extract with Organic Solvent naoh_add Add 2M NaOH to pH > 10 naoh_add->beaker1 aqueous2 Aqueous Layer: Sodium Salt of Product sep_funnel2->aqueous2 organic2 Organic Layer: Neutral Impurities (Discard) sep_funnel2->organic2 Separate Layers beaker2 Precipitation Beaker aqueous2->beaker2 filtration Vacuum Filtration beaker2->filtration Precipitate Forms hcl_precip Add 2M HCl to Isoelectric Point (pH ~3.3) hcl_precip->beaker2 pure_product Pure Crystalline Product filtration->pure_product

Caption: Workflow for purifying this compound via acid-base extraction.

Secondary Technique: Recrystallization

Recrystallization is an excellent secondary purification step to remove trace impurities that may remain after extraction.[6][12] The technique relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures.

Causality Behind the Experimental Choices:
  • Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] For this compound, polar protic solvents like water or ethanol, or solvent mixtures (e.g., ethanol/water), are good starting points due to the compound's polar functional groups. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).

Experimental Protocol: Recrystallization
  • Solvent Screening: In test tubes, test the solubility of a small amount of the compound in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) at room temperature and upon heating. Identify a suitable solvent or solvent pair.

  • Dissolution: Place the compound to be recrystallized in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower, more perfect crystal growth, insulate the flask. Once at room temperature, place the flask in an ice bath to maximize yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry as described previously.

High-Resolution Technique: Preparative Chromatography

For achieving the highest levels of purity or for separating the target compound from structurally similar impurities, preparative column chromatography is the method of choice.[13][14]

Causality Behind the Experimental Choices:
  • Stationary Phase: A standard silica gel is often used. However, the basic pyridine nitrogen can interact strongly with acidic silanol groups on the silica surface, leading to significant peak tailing.[13]

  • Mobile Phase Modification: To counteract peak tailing, the mobile phase can be modified. Adding a small amount of a competing base, like triethylamine (TEA), will occupy the active silanol sites, allowing the pyridine compound to elute with a more symmetrical peak shape.[13] Alternatively, acidifying the mobile phase (e.g., with acetic acid or formic acid) can protonate the pyridine nitrogen, which can also improve peak shape on certain columns, but care must be taken to avoid degradation.[13]

  • Column Choice: Using end-capped silica columns or switching to a different stationary phase like alumina can also mitigate unwanted interactions.[13]

Chromatography_Troubleshooting start Initial Chromatogram check_tailing Observe Peak Tailing? start->check_tailing good_peak Symmetrical Peak: Proceed with Purification check_tailing->good_peak No modify_mp Modify Mobile Phase check_tailing->modify_mp Yes add_tea Add Competing Base (e.g., 0.1-0.5% TEA) modify_mp->add_tea adjust_ph Adjust pH (e.g., add Acetic Acid) modify_mp->adjust_ph re_run1 Re-run Analysis add_tea->re_run1 re_run2 Re-run Analysis adjust_ph->re_run2 check_improvement1 Improved Peak Shape? re_run1->check_improvement1 check_improvement2 Improved Peak Shape? re_run2->check_improvement2 check_improvement1->good_peak Yes change_column Consider Different Stationary Phase (e.g., Alumina, End-Capped) check_improvement1->change_column No check_improvement2->good_peak Yes check_improvement2->change_column No

Caption: Troubleshooting workflow for peak tailing in the chromatography of pyridine compounds.

Experimental Protocol: Column Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system (mobile phase) that gives the target compound an Rf value of approximately 0.3-0.4. A common mobile phase might be a mixture of hexane and ethyl acetate with 0.5% acetic acid or triethylamine.

  • Column Packing: Prepare a silica gel slurry in the mobile phase and carefully pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Alternative Technique: Sublimation

Sublimation is a purification method for solids that can transition directly from the solid to the gas phase without melting.[3][6] This technique is particularly effective at removing non-volatile impurities, such as inorganic salts.

Experimental Protocol: Sublimation
  • Setup: Place the crude, dry solid in a sublimation apparatus.

  • Vacuum: Apply a high vacuum to the system.

  • Heating: Gently heat the bottom of the apparatus containing the crude solid.

  • Condensation: The pure compound will sublime and then deposit as crystals on a cold surface (e.g., a cold finger) within the apparatus.[3][15]

  • Collection: After cooling the apparatus, carefully scrape the purified crystals from the cold surface.

Purity Assessment

The success of any purification protocol must be validated. Standard analytical techniques include:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point.[6] Impurities typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, with a pure compound showing a single peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

Conclusion

The purification of this compound is most effectively achieved through a multi-step approach that leverages its amphoteric properties. A primary purification using acid-base extraction to remove the bulk of ionic and neutral impurities, followed by a recrystallization step, will yield a product of high purity for most applications. For pharmaceutical-grade material, preparative chromatography or sublimation can be employed as final polishing steps. The choice of technique should be guided by the nature of the impurities and the required final purity level.

References

  • BenchChem. (n.d.). Chromatographic Purification of Pyridine Derivatives. Technical Support Center.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • BYJU'S. (2019, October 16). Methods of purification of organic compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Pyridine. Chempedia. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • D'Acquarica, I., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Molecules. Retrieved from [Link]

  • BrainKart. (2016, March 9). Sublimation - Purification of Organic compounds. Retrieved from [Link]

  • YouTube. (2021, October 7). Sublimation- Methods of Purification of Organic Compounds. Retrieved from [Link]

  • Google Patents. (1972). Process for the production of pyridine carboxylic acids. (US Patent No. US3657259A).
  • National Center for Biotechnology Information. (n.d.). 2,5-Dimethylpyridine-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. (2012). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 2,5-Dimethylpyridine-3-carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dimethylpyridine-3-carboxylic acid (CAS 27828-71-3), often regarded as a structural analog of nicotinic acid, serves as a critical intermediate in the synthesis of imidazolinone herbicides , specifically the Imazapic class.[1] Its unique substitution pattern—featuring methyl groups at the 2- and 5-positions and a carboxylic acid at the 3-position—provides a strategic scaffold for generating 5-methylpyridine-2,3-dicarboxylic acid , the essential backbone for Acetohydroxyacid Synthase (AHAS/ALS) inhibitors.[1]

This guide details the chemical transformation of this compound into active herbicidal agents and outlines the protocols for validating their biological efficacy.[1]

Chemical Profile & Agrochemical Significance[1][2][3][4]

The value of this compound lies in its potential for regioselective oxidation .[1] In the development of herbicides like Imazapic (Plateau®) and Imazapyr (Arsenal®), the core pharmacophore is a pyridine-2,3-dicarboxylic acid moiety attached to an imidazolinone ring.

Structural Logic[1]
  • Position 3 (COOH): Already oxidized, providing the necessary anchor for anhydride formation.

  • Position 2 (Methyl): Highly reactive due to the electron-withdrawing nature of the adjacent pyridine nitrogen. It is the primary target for oxidation to generate the second carboxylic acid required for the cyclic anhydride intermediate.

  • Position 5 (Methyl): This group remains intact to provide the specific lipophilicity and steric fit required for binding to the ALS enzyme's channel.

Physical Properties Table
PropertySpecification
IUPAC Name This compound
CAS Number 27828-71-3
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
pKa (Calc) ~4.85 (Carboxylic acid)

Application 1: Synthesis of the Imidazolinone Precursor

Objective: Convert this compound into 5-methylpyridine-2,3-dicarboxylic acid (5-Methylquinolinic Acid) via selective oxidation.[1]

Mechanistic Insight

The challenge is to oxidize the methyl group at C2 without over-oxidizing the ring or the C5 methyl group. The C2-methyl protons are more acidic and the carbon is more electron-deficient than at C5, allowing for selective oxidation using controlled permanganate or nitric acid protocols.[1]

Protocol A: Selective Oxidation to 5-Methylpyridine-2,3-dicarboxylic Acid[1]

Reagents:

  • Substrate: this compound (10 mmol)

  • Oxidant: Potassium Permanganate (KMnO₄) (25 mmol)

  • Solvent: Water (50 mL)

  • Catalyst: Cetyltrimethylammonium bromide (CTAB) (0.5 mmol) - Phase transfer catalyst to improve yield.[1]

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1.51 g (10 mmol) of starting material in 50 mL of deionized water containing 0.5 mmol CTAB.

  • Controlled Addition: Heat the solution to 60°C. Add KMnO₄ (3.95 g, 25 mmol) portion-wise over 1 hour. Note: Vigorous stirring is essential to prevent local over-concentration of oxidant.

  • Reflux: Increase temperature to 90°C and reflux for 4 hours. The purple color should fade to a brown manganese dioxide (MnO₂) precipitate.

  • Filtration: Filter the hot reaction mixture through a Celite pad to remove MnO₂. Wash the pad with 20 mL hot water.

  • Isolation: Acidify the clear filtrate with 2N HCl to pH 1.5. Cool to 4°C overnight.

  • Purification: Collect the white precipitate by vacuum filtration. Recrystallize from water/ethanol (9:1) to obtain 5-methylpyridine-2,3-dicarboxylic acid.[1][2][3][4][5][6]

Quality Control:

  • HPLC: Purity >95%.

  • 1H NMR (DMSO-d6): Look for the disappearance of the C2-methyl singlet (~2.5 ppm) and retention of the C5-methyl singlet (~2.4 ppm).

Application 2: Synthesis of Imazapic Analog

Objective: Cyclize the dicarboxylic acid precursor with the imidazolinone backbone to form the active herbicide.

Diagram: Synthesis Workflow

SynthesisPathway Start 2,5-Dimethylpyridine- 3-carboxylic acid Inter1 5-Methylpyridine- 2,3-dicarboxylic acid Start->Inter1 Selective Oxidation (KMnO4/H2O) Anhydride 5-Methylpyridine- 2,3-dicarboxylic anhydride Inter1->Anhydride Dehydration (Ac2O) Product Imazapic (Active Herbicide) Anhydride->Product Cyclization (+ Backbone, NaOH) Backbone 2-Amino-2,3- dimethylbutyramide Backbone->Product

Figure 1: Synthetic route from this compound to the herbicide Imazapic.

Protocol B: Anhydride Formation and Cyclization
  • Anhydride Formation: Reflux 5-methylpyridine-2,3-dicarboxylic acid (from Protocol A) in excess acetic anhydride (5 equiv) for 2 hours. Remove solvent in vacuo to yield the cyclic anhydride.

  • Coupling: Dissolve the anhydride (10 mmol) in acetonitrile (30 mL). Add 2-amino-2,3-dimethylbutyramide (10 mmol). Stir at room temperature for 2 hours to form the hemi-amide intermediate.

  • Cyclization: Add freshly prepared sodium methoxide (NaOMe) in methanol (3 equiv). Heat to reflux for 3 hours.

  • Workup: Evaporate solvent. Dissolve residue in water and acidify to pH 3 with acetic acid. The product, Imazapic , precipitates as a solid.

Application 3: Biological Validation (ALS Inhibition Assay)

Objective: Confirm the herbicidal mechanism of action by measuring the inhibition of Acetolactate Synthase (ALS).

Mechanism of Action

The synthesized imidazolinone binds to the regulatory site of the ALS enzyme, blocking the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).[7] This leads to the cessation of cell division and plant death.

Diagram: ALS Inhibition Logic

ALS_Mechanism Pyruvate Pyruvate (Substrate) ALS ALS Enzyme Pyruvate->ALS Binding Complex Enzyme-Inhibitor Complex (Inactive) ALS->Complex Blocked Acetolactate Acetolactate ALS->Acetolactate Catalysis Inhibitor Imazapic Analog (Test Compound) Inhibitor->ALS Inhibition BCAA Branched-Chain Amino Acids (Val, Leu, Ile) Acetolactate->BCAA Growth Plant Growth BCAA->Growth

Figure 2: Mechanism of Action.[7][8] The test compound blocks the conversion of Pyruvate to Acetolactate, halting amino acid synthesis.

Protocol C: In Vitro ALS Inhibition Assay[1]

Materials:

  • Enzyme Source: Crude protein extract from Arabidopsis thaliana or corn seedlings.[1]

  • Substrate: Sodium Pyruvate (100 mM).

  • Cofactors: Thiamine pyrophosphate (TPP), MgCl₂, FAD.

  • Detection Reagent: Creatine + Naphthol (Voges-Proskauer reaction).[1]

Procedure:

  • Preparation: In a 96-well plate, mix 50 µL of enzyme extract with 20 µL of Test Compound (various concentrations dissolved in DMSO).

  • Incubation: Incubate at 30°C for 15 minutes to allow inhibitor binding.

  • Reaction Start: Add 30 µL of Reaction Mix (Pyruvate, TPP, MgCl₂, FAD).

  • Catalysis: Incubate at 30°C for 60 minutes.

  • Termination: Stop reaction by adding 20 µL of 6N H₂SO₄.

  • Decarboxylation: Incubate at 60°C for 15 minutes to convert acetolactate to acetoin.

  • Colorimetry: Add 100 µL of Creatine/Naphthol solution. Incubate at 60°C for 15 minutes.

  • Read: Measure Absorbance at 525 nm. Lower absorbance indicates higher inhibition.[1]

Data Analysis: Calculate IC₅₀ values by plotting % Inhibition vs. Log[Concentration]. A valid imidazolinone candidate should exhibit an IC₅₀ in the nanomolar (nM) range.

Safety & Handling

  • Pyridine Derivatives: this compound may cause skin and eye irritation.[1] Use standard PPE (gloves, goggles, lab coat).

  • Oxidants: KMnO₄ is a strong oxidant; avoid contact with organic solvents outside of the controlled reaction.

  • Waste: Dispose of manganese residues and organic filtrates according to hazardous waste regulations.

References

  • Synthesis of Imidazolinone Herbicides

    • Title: Synthesis of dimethyl derivatives of imidazolinone herbicides: their use in efficient gas chrom
    • Source: Journal of Agricultural and Food Chemistry, 2000.
    • URL:[Link]

  • Oxidation of Alkyl Pyridines

    • Title: Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide.[1][9]

    • Source: Organic Process Research & Development, 2000.
    • URL:[Link]

  • Imazapic Mechanism & Properties

    • Title: Imazapic - PubChem Compound Summary.[1]

    • Source: National Center for Biotechnology Inform
    • URL:[Link][10]

  • General Synthesis of Pyridine-2,3-dicarboxylic Acids

    • Title: Method for the preparation of pyridine-2,3-dicarboxylic acids (P
    • Source: European Patent Office.[1][11]

    • URL

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Troubleshooting & Optimization

stability issues of 2,5-Dimethylpyridine-3-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges of 2,5-Dimethylpyridine-3-carboxylic acid. Understanding the stability profile of this compound is critical for ensuring the integrity of experimental results, the viability of drug formulations, and the safety of final products. This document provides practical, field-proven insights into potential stability issues and offers robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

As a standard practice for pyridine derivatives, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To minimize the risk of degradation, it is advisable to protect it from light. For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation.

Q2: What are the most likely degradation pathways for this molecule?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes based on its structure—a substituted pyridine ring with both a carboxylic acid and methyl groups. Likely pathways include:

  • Oxidation: The methyl groups are susceptible to oxidation, potentially forming hydroxymethyl or carboxylic acid functionalities. The pyridine ring itself can be oxidized to form N-oxides, especially in the presence of strong oxidizing agents like hydrogen peroxide.[2]

  • Photodegradation: Pyridine derivatives can be sensitive to UV light, which can catalyze complex degradation pathways.[3] Photolytic stress may lead to ring cleavage or the formation of various photoproducts.[4]

  • Decarboxylation: Under thermal stress, the carboxylic acid group may be lost as carbon dioxide.

  • Hydrolysis: While the pyridine ring is generally stable to hydrolysis, extreme pH conditions, especially when combined with high temperatures, could potentially lead to degradation.[3]

Q3: What key environmental factors can influence the stability of this compound in solution?

The stability of this compound in solution is highly dependent on several factors:

  • pH: The pH of the solution will significantly influence the ionization state of both the pyridine nitrogen (which is basic) and the carboxylic acid group (which is acidic).[5] This can affect not only solubility but also reactivity and susceptibility to degradation.[3]

  • Solvent: The choice of solvent is critical. Protic solvents may participate in degradation reactions. It's also important to use high-purity solvents, as impurities (like peroxides in ethers) can initiate degradation.

  • Presence of Oxygen: Dissolved oxygen can promote oxidative degradation. For sensitive experiments, de-gassing solvents is a recommended precaution.[3]

  • Exposure to Light: As with the solid form, solutions should be protected from light to prevent photolytic degradation.[4]

Q4: How should I approach designing a stability study for this compound?

A forced degradation (or stress testing) study is the most effective way to understand the intrinsic stability of this compound.[2][6] The goal is to induce degradation to a limited extent (typically 5-20%) to identify potential degradation products and develop a stability-indicating analytical method.[2][3] The study should systematically evaluate the effects of hydrolysis (acidic and basic), oxidation, heat, and light.[7]

Troubleshooting Guide: Experimental Issues

Issue 1: I am observing rapid and unexpected degradation of my compound in a buffered aqueous solution.

  • Question: My this compound sample shows significant degradation within hours of being dissolved in a standard phosphate buffer at room temperature. What could be the cause?

  • Answer & Troubleshooting Steps:

    • Check the pH and Buffer Components: Certain buffer components can catalyze degradation.

      • Causality: The stability of pyridine carboxylic acids can be highly pH-dependent.[5] The molecule has both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group, making its stability sensitive to the pH of the medium.

      • Action: Re-measure the pH of your final solution. Consider if any buffer components, such as phosphate, might be interacting with the compound. Test the stability in a different buffer system (e.g., citrate or acetate) at the same pH to rule out buffer-specific catalysis.

    • Evaluate for Photodegradation: Standard laboratory lighting can be sufficient to induce degradation over time.

      • Causality: The pyridine ring system can absorb UV and visible light, leading to photolytic cleavage or rearrangement.[4]

      • Action: Repeat the experiment using an amber vial or by wrapping the container in aluminum foil. If the stability improves, photodegradation is a likely culprit.

    • Consider Oxidative Degradation: Dissolved oxygen in your aqueous buffer can be a factor.

      • Causality: The methyl groups on the pyridine ring are potential sites for oxidation.

      • Action: Prepare your buffer with water that has been degassed by sparging with nitrogen or argon. Prepare the solution under an inert atmosphere. If this stabilizes the compound, oxidative degradation is occurring.

Issue 2: My stability study results are inconsistent and not reproducible.

  • Question: I am running a forced degradation study, but the percentage of degradation varies significantly between seemingly identical experiments. Why is this happening?

  • Answer & Troubleshooting Steps:

    • Standardize Environmental Conditions: Minor variations in experimental conditions can lead to major differences in outcome.

      • Causality: Degradation reactions are kinetic processes, highly sensitive to temperature, light intensity, and reactant concentrations.[2]

      • Action:

        • Temperature: Use a calibrated oven or water bath. Ensure samples reach the target temperature before the time-course begins.

        • Light Exposure: For photostability studies, use a validated photostability chamber that provides controlled and measurable light exposure (both UV and visible light), as recommended by ICH guidelines.[4]

        • Headspace & Oxygen: Ensure the headspace in your reaction vials is consistent. If studying oxidation, ensure consistent exposure to air or use a sealed system.

    • Verify Analyte Concentration and Purity:

      • Causality: The initial concentration of the compound can affect the degradation rate. Impurities in the starting material might act as catalysts or inhibitors.

      • Action: Use a well-characterized batch of this compound with a known purity. Ensure the initial concentration of your solutions is accurate and consistent across all experiments.

Issue 3: I see new peaks in my chromatogram after stress testing, but I'm struggling to identify them.

  • Question: My HPLC analysis shows several new peaks after subjecting my compound to acidic stress, but I don't know what they are. How can I identify these degradants?

  • Answer & Troubleshooting Steps:

    • Utilize Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown degradants.

      • Causality: LC-MS provides the mass-to-charge ratio (m/z) of the degradant peaks, allowing you to determine their molecular weights. This is the first and most critical step in structure elucidation.

      • Action: Analyze your stressed samples using an LC-MS system. Compare the molecular weights of the degradants to the parent compound. A mass loss of 44 Da, for example, would strongly suggest decarboxylation. An increase of 16 Da could indicate oxidation to an N-oxide or hydroxylation.

    • Perform a Degradation Time-Course Study:

      • Causality: Some degradants are primary products, while others are formed from the subsequent degradation of primary products.[2] A time-course study can help establish these relationships.

      • Action: Analyze samples at multiple time points during the stress condition (e.g., 2, 4, 8, 24 hours). This will help you distinguish primary degradants (which appear first) from secondary degradants (which appear later).

    • Isolate and Characterize: For critical degradants, isolation followed by structural analysis is necessary.

      • Causality: Unambiguous structure determination requires spectroscopic data like NMR.

      • Action: Use preparative HPLC to isolate sufficient quantities of the unknown impurity. Then, perform 1D and 2D NMR spectroscopy to elucidate the full structure.

Key Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general approach for stress testing. The conditions should be optimized to achieve 5-20% degradation.[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile and water.

2. Stress Conditions (run in parallel):

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.
    • Incubate at 60°C.
    • Sample at various time points (e.g., 2, 6, 12, 24 hours).
    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.
    • Incubate at 60°C.
    • Sample at various time points.
    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.
  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
    • Keep at room temperature and protect from light.
    • Sample at various time points.
  • Thermal Degradation (Solid State & Solution):

    • For solid-state: Place the solid powder in a vial in an oven at 80°C.
    • For solution: Incubate the stock solution at 80°C.
    • Sample at various time points.
  • Photolytic Degradation:

    • Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light.
    • Ensure an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]
    • Simultaneously, run a control sample protected from light (e.g., wrapped in aluminum foil).

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., a C18 column with a gradient mobile phase and UV detection).

  • The method should be able to separate the parent compound from all generated degradation products.

  • Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that new peaks are chromatographically pure.

Data Summary

Table 1: Recommended Starting Conditions for a Forced Degradation Study

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2-24 hours
Base Hydrolysis 0.1 M NaOH60°C2-24 hours
Oxidation 3% H₂O₂Room Temp2-24 hours
Thermal Heat80°C24-72 hours
Photolysis Light (ICH Q1B)Room TempPer ICH Q1B

Note: These are starting points and should be adjusted based on the observed stability of the compound. If degradation is too rapid, reduce the stressor intensity (e.g., lower temperature or reagent concentration). If no degradation is observed, increase the intensity.[7]

Visualizations

G cluster_plan Planning & Preparation cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis & Characterization Plan Define Study Objectives (Identify Degradants, Develop Method) Prep Prepare Stock Solution (1 mg/mL in ACN/H2O) Plan->Prep Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Ox Oxidation (3% H2O2, RT) Prep->Ox Thermal Thermal Stress (80°C) Prep->Thermal Photo Photostability (ICH Q1B) Prep->Photo HPLC HPLC-UV/PDA Analysis (Quantify Degradation) Acid->HPLC Base->HPLC Ox->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis (Identify MW of Degradants) HPLC->LCMS Isolate Isolate Degradants (Prep-HPLC) LCMS->Isolate NMR Structure Elucidation (NMR Spectroscopy) Isolate->NMR Report Final Stability Report NMR->Report

Caption: Workflow for a Forced Degradation Study.

G cluster_oxidation Oxidation (e.g., H2O2) cluster_thermal Thermal Stress (Heat) cluster_photolytic Photolytic Stress (UV/Vis) Parent 2,5-Dimethylpyridine- 3-carboxylic acid N_Oxide N-Oxide Derivative Parent->N_Oxide Ring N-Oxidation Hydroxymethyl Hydroxymethyl Derivative Parent->Hydroxymethyl Methyl Group Oxidation Decarboxylated Decarboxylated Product (2,5-Lutidine) Parent->Decarboxylated Decarboxylation RingCleavage Ring Cleavage Products Parent->RingCleavage Complex Reactions

Caption: Hypothetical Degradation Pathways.

References

  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Combi-Blocks, Inc. (2024). JR-6282 - Safety Data Sheet.
  • ResearchGate. (n.d.). Results of forced degradation studies.
  • Thermo Fisher Scientific. (2025). 2,3-Lutidine - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). Pyridine-2,3-dicarboxylic acid - SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15.
  • Patel, Y., & Shah, N. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Shendarkar, S. M., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • BenchChem. (2025).
  • PubChem. (n.d.). 2,5-Dimethylpyridine.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • Al-Shdefat, R., et al. (2024). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics.

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Technical Support Center: Synthesis of 2,5-Dimethylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 2,5-dimethylpyridine-3-carboxylic acid, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

Question: I am experiencing very low to no yield of this compound. What are the potential causes and how can I rectify this?

Answer:

Low or no product formation is a common issue that can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Incomplete Hydrolysis of the Nitrile Precursor: The conversion of a nitrile (e.g., 2,5-dimethyl-3-cyanopyridine) to a carboxylic acid is a critical step.[1] Incomplete hydrolysis is a frequent culprit for low yields.

    • Solution:

      • Reaction Time and Temperature: Ensure the hydrolysis is carried out for a sufficient duration and at the appropriate temperature. For alkaline hydrolysis using sodium hydroxide, a reflux period of several hours is often necessary to drive the reaction to completion.[2] For acid-catalyzed hydrolysis with sulfuric acid, heating at elevated temperatures (e.g., 120°C) is typically required.[3]

      • Reagent Concentration: Verify the concentration of your acid or base. Using a sufficiently concentrated solution (e.g., 30% sodium hydroxide or 90% sulfuric acid) is essential for effective hydrolysis.[2][3]

      • Monitoring the Reaction: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting nitrile and the appearance of the carboxylic acid product. This will help determine the optimal reaction time.

  • Suboptimal pH for Product Precipitation: Pyridine carboxylic acids are amphoteric and their solubility is highly dependent on pH.[4][5] Precipitation of the product at the wrong pH will result in significant loss.

    • Solution:

      • Determine the Isoelectric Point: The isoelectric point (pI) is the pH at which the molecule has a net zero charge and minimum solubility. For pyridine carboxylic acids, this is typically in the acidic range.

      • Careful pH Adjustment: After hydrolysis, carefully adjust the pH of the reaction mixture to the isoelectric point of this compound to induce maximum precipitation. This is often achieved by adding an acid (e.g., hydrochloric acid) to a basic hydrolysis mixture or a base to an acidic one.[2][6] A pH of around 2.5-3.5 is a good starting point to investigate.[2][7]

  • Issues with Starting Materials: The purity and reactivity of your starting materials are paramount.

    • Solution:

      • Verify Starting Material Purity: Use high-purity starting materials, such as 2,5-dimethyl-3-cyanopyridine or other suitable precursors. Impurities can interfere with the reaction.

      • Alternative Starting Materials: If starting from an alkyl pyridine (e.g., 2,3,5-trimethylpyridine or 2-methyl-5-ethylpyridine), the oxidation conditions must be carefully controlled.[6][8] Strong oxidizing agents like nitric acid are often used, but these reactions can be aggressive and require precise temperature and pressure control to avoid side reactions and decarboxylation.[6]

Issue 2: Product Contamination and Purification Challenges

Question: My final product is impure, and I am struggling with purification. What are the likely impurities and what purification strategies are most effective?

Answer:

Purification of pyridine derivatives can be challenging due to their basic nature.[9] Understanding the potential impurities is the first step toward effective purification.

Common Impurities & Purification Strategies:

ImpurityOriginRecommended Purification Method
Unreacted Starting Material (e.g., 2,5-dimethyl-3-cyanopyridine) Incomplete hydrolysis.Crystallization: The difference in polarity and crystal packing between the nitrile and the carboxylic acid often allows for separation by crystallization from a suitable solvent system.
Amide Intermediate (2,5-dimethylpyridine-3-carboxamide) Incomplete hydrolysis of the intermediate amide formed during nitrile hydrolysis.Forced Hydrolysis: Re-subject the impure product to the hydrolysis conditions (acidic or basic) to drive the conversion of the amide to the carboxylic acid. Column Chromatography: While tailing can be an issue on silica gel due to the basicity of the pyridine ring, it can be mitigated by adding a small amount of acid (e.g., acetic acid) to the eluent.[9]
Decarboxylation Products Occurs at excessively high temperatures during oxidation or hydrolysis, especially for derivatives with electron-withdrawing groups.Recrystallization: This is often effective for removing less polar decarboxylated byproducts.
Inorganic Salts Formed during neutralization and workup steps.Washing: Wash the precipitated product thoroughly with cold deionized water to remove soluble inorganic salts. Solvent Extraction: If the product is soluble in an organic solvent, an aqueous wash can remove salts.

Step-by-Step Purification Protocol (Crystallization):

  • Solvent Selection: Choose a solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include water, ethanol, or mixtures thereof.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and often high-yielding method involves the hydrolysis of 2,5-dimethyl-3-cyanopyridine.[1][2] This can be achieved under either acidic or basic conditions.[1][3] Another common approach is the oxidation of a suitable alkylpyridine, such as 2,3,5-trimethylpyridine.[6][8]

Q2: Can you explain the mechanism of nitrile hydrolysis to a carboxylic acid?

A2:

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, making the carbon atom more susceptible to nucleophilic attack by water. This forms a protonated imidic acid, which tautomerizes to a protonated amide. Subsequent hydrolysis of the amide yields the carboxylic acid and an ammonium ion.[1]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia.[1]

Q3: My oxidation reaction is highly exothermic and difficult to control. How can I manage this?

A3: Exothermic reactions, particularly with strong oxidizing agents like nitric acid, require careful management to prevent runaway reactions and the formation of byproducts.[9]

  • Slow Addition of Reagents: Add the oxidizing agent dropwise to the reaction mixture.

  • Efficient Cooling: Use an ice bath or a cooling mantle to maintain a consistent, low temperature.

  • Dilution: Performing the reaction in a more dilute solution can help dissipate heat more effectively.[9]

Q4: How do I choose between acidic and basic hydrolysis?

A4: The choice depends on the stability of your starting material and product to the reaction conditions, as well as the ease of workup.

  • Basic Hydrolysis: Often preferred as it can be less corrosive to equipment. The product is initially formed as a salt, which can be easily separated from non-acidic impurities before being precipitated by acidification.[2]

  • Acidic Hydrolysis: Can be more effective for less reactive nitriles. However, it may require more robust equipment and careful handling of corrosive acids. The product is isolated by neutralization to its isoelectric point.[3]

Q5: What is the role of the isoelectric point in the isolation of the product?

A5: The isoelectric point (pI) is the pH at which the amino acid or, in this case, the pyridine carboxylic acid, exists as a zwitterion with a net charge of zero. At this pH, the molecule's solubility in aqueous solutions is at its minimum, which facilitates its precipitation and isolation from the reaction mixture.[6] Adjusting the pH to the pI is a critical step for maximizing the yield of the isolated solid product.[6]

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams outline the key workflows.

Hydrolysis_Workflow cluster_hydrolysis Nitrile Hydrolysis Start Start: 2,5-Dimethyl-3-cyanopyridine Hydrolysis Hydrolysis (Acid or Base) Start->Hydrolysis Workup Workup & pH Adjustment (to Isoelectric Point) Hydrolysis->Workup Isolation Isolation (Filtration) Workup->Isolation Drying Drying Isolation->Drying Product Crude Product Drying->Product

Caption: General workflow for the hydrolysis of 2,5-dimethyl-3-cyanopyridine.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Logic Problem Low Yield or Impure Product Check_Hydrolysis Check Hydrolysis Conditions (Time, Temp, Concentration) Problem->Check_Hydrolysis Check_pH Verify pH for Precipitation Problem->Check_pH Check_Purity Analyze Starting Material Purity Problem->Check_Purity Purification Implement Purification Strategy (Crystallization, Chromatography) Check_Hydrolysis->Purification Check_pH->Purification Check_Purity->Purification Success Pure Product Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]

  • Google Patents. (n.d.). US3657259A - Process for the production of pyridine carboxylic acids.
  • Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
  • Patent 0259687. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids.
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]

  • Reddit. (2016). (How) can you isolate a carboxylic acid without protonating a pyridine? Retrieved from [Link]

  • Google Patents. (n.d.). EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • Justia Patents. (2015). Catalytic process for production of pyridine carboxylic acid amides. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • ACS Catalysis. (2024). Unveiling the Pivotal Role of Ce Coordination Structures and Their Surface Arrangements in Governing 2-Cyanopyridine Hydrolysis for Direct Dimethyl Carbonate Synthesis from CO2 and Methanol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing pyridine-2,3-dicarboxylic acid compounds.
  • European Patent Office. (n.d.). EP 2428505 B1 - Process for producing pyridine carboxylic acids. Retrieved from [Link]

  • PMC. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Retrieved from [Link]

  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 2,5-Dimethylpyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1] This guide provides a comparative analysis of the biological activities of derivatives of 2,5-dimethylpyridine-3-carboxylic acid, also known as 2,5-dimethylnicotinic acid. We will delve into the structure-activity relationships of various amide and ester derivatives, supported by experimental data from peer-reviewed literature, to offer insights for researchers and drug development professionals.

Anticancer Activity: A Promising Frontier

Derivatives of pyridine carboxylic acids have been extensively investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Amide Derivatives

The synthesis of novel amide derivatives has been a focal point in the quest for potent anticancer compounds. Studies have shown that the introduction of different aryl and alkyl groups to the amide nitrogen of the pyridine-3-carboxamide scaffold can significantly influence cytotoxic activity. For instance, a series of novel amides based on a trimethoxyphenyl (TMP) moiety demonstrated remarkable cytotoxic activity against the HepG2 human liver cancer cell line, with some compounds exhibiting IC50 values in the sub-micromolar range.[2] While not directly derivatives of this compound, these findings highlight the potential of amide functionalization in enhancing anticancer efficacy.

In a study focused on novel pyridine derivatives, compounds were synthesized and evaluated for their in vitro cytotoxicity against HepG-2 and MCF-7 cancer cell lines. Notably, certain 4,4'-bipyridine derivatives, synthesized from isonicotinaldehyde, showed high cytotoxic activity.[3] This underscores the importance of the pyridine core in designing new anticancer agents.

Structure-Activity Relationship (SAR) for Anticancer Activity

The antiproliferative activity of pyridine derivatives is intricately linked to their structural features. A comprehensive review of pyridine derivatives revealed that the presence and position of substituents such as methoxy (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance their anticancer activity.[1] Conversely, the presence of bulky groups or halogen atoms tends to decrease activity.[1] For example, in a series of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines, the nature of the substituent at the 7-position significantly impacted their antitumor activity against a panel of 60 cancer cell lines.[4]

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

Thiazole and Amide Derivatives

A study on N-2,5-dimethylphenylthioureido acid derivatives, which contain the 2,5-dimethylphenyl scaffold, revealed their potential as scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens.[5] Although these are not direct derivatives of this compound, the presence of the "2,5-dimethylphenyl" moiety is noteworthy. The study found that certain 4-substituted thiazoles and a naphthoquinone-fused thiazole derivative exhibited excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus and favorable activity against vancomycin-resistant E. faecium.[5]

Another study on the synthesis and structure-activity relationships of 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents found that specific derivatives were highly active against Bacillus subtilis and Pseudomonas aeruginosa.[6] This highlights the broad-spectrum potential of heterocyclic compounds containing the pyridine motif.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial activity of pyridine derivatives is highly dependent on their chemical structure. For instance, in a series of naphthoquinone amide derivatives, the presence of an electron-donating group near a sulfur atom was found to enhance activity against HeLa cells, and specific amide derivatives exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and antifungal activity against Fluconazole-resistant Candida albicans (FRCA).[7]

Anti-inflammatory and Enzyme Inhibitory Activity

Chronic inflammation is a key factor in various diseases, and the inhibition of inflammatory pathways is a major therapeutic strategy. Pyridine carboxylic acid derivatives have been investigated for their anti-inflammatory and enzyme inhibitory properties.

A study on new heteroaryl carboxylic acid derivatives, including nicotinic acid derivatives, demonstrated potent analgesic and anti-inflammatory activities.[8] The active compounds were also screened for their effects on inflammatory cytokines and cyclooxygenase-2 (COX-2).[8]

Furthermore, a series of 2,5-dimethylfuran-3-carboxylic acid derivatives were designed and evaluated as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[9] Although based on a furan ring, this study provides a valuable framework for the design of inhibitors based on a 2,5-dimethyl-3-carboxylic acid scaffold. One compound, in particular, exhibited excellent IDO1 inhibitory activity with an IC50 value in the nanomolar range.[9]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5x10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Summary

Derivative ClassBiological ActivityKey FindingsReference
Amide DerivativesAnticancerPotent cytotoxicity against HepG2 cells (sub-micromolar IC50 values for some TMP-based amides).[2]
Bipyridine DerivativesAnticancerHigh cytotoxic activity against HepG-2 and MCF-7 cell lines.[3]
Thiazole DerivativesAntimicrobialExcellent activity against multidrug-resistant Gram-positive bacteria.[5]
Naphthoquinone AmidesAntimicrobial/AnticancerSignificant activity against MRSA, FRCA, and cancer cell lines.[7]
Heteroaryl Carboxylic AcidsAnti-inflammatoryPotent analgesic and anti-inflammatory effects.[8]
Dimethylfuran Carboxylic AcidsEnzyme InhibitionPotent IDO1 inhibitors (nanomolar IC50).[9]

Visualizations

Experimental Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Cytotoxicity Evaluation cell_culture 1. Cell Culture (e.g., HepG2, MCF-7) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 3. Compound Treatment (Varying concentrations of 2,5-dimethylpyridine-3-carboxylic acid derivatives) seeding->treatment incubation 4. Incubation (24-72 hours) treatment->incubation mtt_assay 5. MTT Assay incubation->mtt_assay readout 6. Absorbance Reading (570 nm) mtt_assay->readout data_analysis 7. Data Analysis (IC50 determination) readout->data_analysis

Caption: Workflow for evaluating the anticancer activity of this compound derivatives using the MTT assay.

Structure-Activity Relationship Logic

SAR cluster_derivatives Derivatives cluster_activity Biological Activity Core 2,5-Dimethylpyridine -3-carboxylic Acid Amide Amides Core->Amide Amidation Ester Esters Core->Ester Esterification Other Other Derivatives Core->Other Other Modifications Anticancer Anticancer Amide->Anticancer Antimicrobial Antimicrobial Amide->Antimicrobial AntiInflammatory Anti-inflammatory Ester->AntiInflammatory Other->Anticancer Other->Antimicrobial

Caption: Logical relationship between the core structure, its derivatives, and the resulting biological activities.

Conclusion

The derivatives of this compound represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The available literature, while not offering a direct side-by-side comparison of a comprehensive library of these specific derivatives, strongly indicates that modifications to the carboxylic acid group, particularly through amidation and esterification, can lead to potent anticancer, antimicrobial, and anti-inflammatory compounds. The structure-activity relationships highlighted in this guide underscore the importance of substituent effects on biological activity. Further systematic exploration of the chemical space around the this compound core is warranted to unlock its full therapeutic potential.

References

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (n.d.). In PMC. Retrieved from [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (n.d.). In MDPI. Retrieved from [Link]

  • Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. (n.d.). In PMC. Retrieved from [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (n.d.). In MDPI. Retrieved from [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (n.d.). In PMC. Retrieved from [Link]

  • (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. (n.d.). In ResearchGate. Retrieved from [Link]

  • Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. (n.d.). In MDPI. Retrieved from [Link]

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  • Synthesis and SAR study of novel anticancer and antimicrobial naphthoquinone amide derivatives. (2014). In PubMed. Retrieved from [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. (n.d.). In Frontiers. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. (n.d.). In PMC. Retrieved from [Link]

  • Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages. (n.d.). In OUCI. Retrieved from [Link]

  • (PDF) Synthesis and Biological Evaluation of New Heteroaryl Carboxylic Acid Derivatives as Anti-inflammatory-Analgesic Agents. (n.d.). In ResearchGate. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. (2019). In PubMed. Retrieved from [Link]

  • Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. (n.d.). In ResearchGate. Retrieved from [Link]

  • Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. (1997). In PubMed. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). In MDPI. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (2020). In ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (n.d.). In MDPI. Retrieved from [Link]

  • Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. (2023). In Frontiers. Retrieved from [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. (n.d.). In RSC Publishing. Retrieved from [Link]

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A Strategic Guide to Elucidating the Mechanism of Action for 2,5-Dimethylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is the elucidation of the compound's mechanism of action (MOA). This guide provides a comprehensive, in-depth framework for investigating and validating the MOA of a novel compound, using 2,5-Dimethylpyridine-3-carboxylic acid as a case study. As the precise biological target and mechanism for this particular molecule are not extensively documented in publicly available literature, this guide will focus on a strategic approach to its discovery and validation.

We will move beyond a simple listing of protocols and instead delve into the causality behind experimental choices, creating a self-validating system of inquiry. This guide will compare and contrast various state-of-the-art methodologies, providing the rationale for selecting the most appropriate techniques at each stage of the investigation.

Part 1: Initial Hypothesis Generation and Target Identification

Given the structural similarity of this compound to nicotinic acid (a pyridine-3-carboxylic acid), a plausible initial hypothesis is its involvement in Nicotinamide Adenine Dinucleotide (NAD+) metabolism.[1][2][3] Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, which is a critical regulator of cellular metabolism and signaling.[4][5][6] Therefore, a primary hypothesis could be that this compound modulates the activity of NAMPT or other enzymes within this pathway.

However, to avoid confirmation bias and to cast a wider net for potential targets, a combination of unbiased and hypothesis-driven approaches is recommended.

Unbiased Target Identification: Chemical Proteomics

Chemical proteomics offers a powerful, unbiased approach to identify the cellular targets of a small molecule.[7] One such technique is the Kinobeads competition binding assay.[7][8][9] While originally designed for kinase inhibitors, the principle can be adapted with broader-spectrum affinity probes to capture a wider range of protein classes.

The workflow involves incubating cell lysates with increasing concentrations of this compound before adding the kinobeads. Proteins that bind to the compound will be competed off the beads. Subsequent mass spectrometry analysis identifies and quantifies the proteins that show a dose-dependent decrease in binding to the beads, revealing them as potential targets.[8][9][10]

Figure 1: Kinobeads-based target identification workflow.[8][9]

Part 2: Validating Target Engagement and Binding Affinity

Once a list of potential targets is generated, the next crucial step is to validate the direct physical interaction between this compound and these candidate proteins. A multi-pronged approach using orthogonal biophysical and biochemical assays is essential for robust validation.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu

CETSA is a powerful technique to confirm that a compound binds to its target within the complex environment of a cell.[11][12][13][14][15] The principle is based on the ligand-induced thermal stabilization of the target protein.[11][15]

Experimental Protocol for CETSA:

  • Cell Treatment: Treat intact cells with either vehicle control or varying concentrations of this compound.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures.[11]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[11]

  • Protein Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other sensitive protein detection methods.[11][12]

A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, indicating stabilization upon binding.

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.[11][12]
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics and Affinity

SPR is a label-free, real-time technique that provides quantitative information about the binding kinetics (association and dissociation rates) and affinity of a small molecule to its purified target protein.[16][17][18][19][20]

Experimental Protocol for SPR:

  • Chip Preparation: Immobilize the purified recombinant target protein onto a sensor chip.[16][17]

  • Analyte Injection: Flow different concentrations of this compound over the sensor surface.

  • Detection: Monitor the change in the refractive index at the surface, which is proportional to the binding of the compound to the immobilized protein.[16][17]

  • Data Analysis: Fit the resulting sensorgrams to kinetic models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC): Measuring the Thermodynamics of Binding

ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event.[21][22][23][24] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[24]

Experimental Protocol for ITC:

  • Sample Preparation: Place the purified target protein in the sample cell and this compound in the injection syringe.

  • Titration: Inject small aliquots of the compound into the protein solution.

  • Heat Measurement: Measure the minute heat changes that occur with each injection as the binding reaction reaches equilibrium.

  • Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine the thermodynamic parameters.

Comparison of Target Validation Methodologies
Technique Principle Advantages Disadvantages
CETSA Ligand-induced thermal stabilization of the target protein.[11]Confirms target engagement in a cellular context; no need for protein purification.[13][15]Indirect measurement of binding; lower throughput for the traditional Western blot-based method.[14]
SPR Change in refractive index upon binding to an immobilized target.[16][17]Real-time kinetic data (ka, kd); high sensitivity; label-free.[16][20]Requires purified protein; protein immobilization can affect activity.[17]
ITC Measures heat changes upon binding.[22]Direct measurement of binding affinity and thermodynamics; no labeling or immobilization required.[22][24]Requires larger quantities of purified protein; lower throughput.

Part 3: Functional Characterization and Pathway Analysis

Confirming a direct binding interaction is not sufficient to establish the MOA. The functional consequence of this binding must be investigated.

Biochemical Assays: Assessing Functional Modulation

If the identified target is an enzyme, a direct biochemical assay is necessary to determine if this compound acts as an inhibitor or an activator. Based on our initial hypothesis, we will consider assays for enzymes in the NAD+ salvage pathway.

Example Protocol: In Vitro NAMPT Activity Assay

Several methods can be used to measure NAMPT activity, including those that detect the consumption of NAD+ or the production of its metabolites.[25][26] A common approach is a coupled-enzyme assay that results in a fluorescent or colorimetric readout.

  • Reaction Setup: In a microplate, combine recombinant human NAMPT, its substrates (nicotinamide and PRPP), and varying concentrations of this compound.

  • Incubation: Incubate the reaction at 37°C to allow for the production of nicotinamide mononucleotide (NMN).

  • Coupled Reaction: Add a developer enzyme mix that uses NMN to generate a product that can be measured (e.g., a fluorescent resorufin or a colorimetric MTT formazan).

  • Detection: Read the fluorescence or absorbance on a plate reader. A decrease in signal in the presence of the compound would indicate inhibition of NAMPT.

Cellular Assays: Probing Downstream Signaling and Metabolism

The final step is to connect the direct target engagement and functional modulation to a cellular outcome.

Measuring Cellular NAD+/NADH Levels:

To test the hypothesis that this compound impacts NAD+ metabolism, it is essential to measure the levels of NAD+ and NADH in cells treated with the compound.[27]

  • Cell Treatment: Treat cells with this compound for a defined period.

  • Metabolite Extraction: Lyse the cells and extract the metabolites.

  • Quantification: Use a commercially available NAD+/NADH assay kit, which typically involves an enzyme cycling reaction that generates a colorimetric or fluorescent signal proportional to the amount of NAD+ or NADH.[27] Alternatively, liquid chromatography-mass spectrometry (LC-MS) can provide a more comprehensive and quantitative analysis of various NAD+ metabolites.[25][28]

Analyzing Downstream Signaling Pathways:

NAMPT and NAD+ levels influence the activity of NAD+-dependent enzymes like sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs).[4][6] The functional consequences of modulating NAMPT can be assessed by examining the downstream targets of these enzymes. For instance, a change in SIRT1 activity can be monitored by measuring the acetylation status of its known substrates, such as p53 or PGC-1α, using Western blotting.

G cluster_0 This compound cluster_1 NAD+ Salvage Pathway cluster_2 Downstream Effectors Compound This compound NAMPT NAMPT Compound->NAMPT Inhibition? NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD SIRT1 SIRT1 NAD->SIRT1 Activation PARP PARP NAD->PARP Activation Nicotinamide Nicotinamide Nicotinamide->NAMPT Downstream Acetylation of p53/PGC-1α SIRT1->Downstream Deacetylation

Figure 3: Hypothetical signaling pathway for this compound.[4][5]

Conclusion

Elucidating the mechanism of action of a novel compound like this compound requires a systematic and multi-faceted approach. This guide outlines a logical progression from unbiased target identification to rigorous biophysical and functional validation. By combining techniques such as chemical proteomics, CETSA, SPR, ITC, and targeted biochemical and cellular assays, researchers can build a comprehensive and well-supported model of a compound's MOA. This foundational knowledge is indispensable for the rational optimization of lead compounds and their successful translation into novel therapeutics.

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A Comparative Guide to the Synthesis of 2,5-Dimethylpyridine-3-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,5-Dimethylpyridine-3-carboxylic Acid

This compound, a substituted nicotinic acid derivative, represents a valuable building block in medicinal chemistry and drug development. Its structural motif is incorporated into a variety of pharmacologically active compounds, leveraging the pyridine core for its unique electronic properties and ability to engage in specific biological interactions. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a critical evaluation of each method's advantages and limitations.

Route 1: Multi-component Synthesis via Guareschi-Thorpe Condensation and Subsequent Hydrolysis

The Guareschi-Thorpe condensation is a classic multi-component reaction that offers an elegant approach to constructing the pyridine ring from simple, readily available precursors.[1][2] This route involves the initial formation of a 3-cyano-2-pyridone intermediate, which is then hydrolyzed to the desired carboxylic acid. This method is particularly attractive due to its convergence and the potential for generating structural diversity.

Logical Workflow for Route 1

cluster_0 Guareschi-Thorpe Condensation cluster_1 Hydrolysis Ethyl_acetoacetate Ethyl acetoacetate Intermediate_Pyridone 2,5-Dimethyl-3-cyano- 6-hydroxy-4-pyridone Ethyl_acetoacetate->Intermediate_Pyridone [1] Cyanoacetamide Cyanoacetamide Cyanoacetamide->Intermediate_Pyridone [2] Ammonia Ammonia Ammonia->Intermediate_Pyridone [3] Final_Product 2,5-Dimethylpyridine- 3-carboxylic acid Intermediate_Pyridone->Final_Product Acid or Base Hydrolysis

Caption: Workflow for the synthesis of this compound via the Guareschi-Thorpe condensation.

Experimental Protocol: Guareschi-Thorpe Condensation

This protocol is adapted from established procedures for the Guareschi-Thorpe reaction.[3][4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq), cyanoacetamide (1.0 eq), and a suitable solvent such as ethanol.

  • Addition of Base: To the stirred mixture, add a solution of aqueous ammonia (excess).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product, 2,5-dimethyl-3-cyano-6-hydroxy-4-pyridone, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Experimental Protocol: Hydrolysis of the Cyanopyridone Intermediate

The hydrolysis of the nitrile to a carboxylic acid is a standard transformation.[6]

  • Reaction Setup: Suspend the 2,5-dimethyl-3-cyano-6-hydroxy-4-pyridone (1.0 eq) in a solution of aqueous sodium hydroxide (e.g., 6M).

  • Reaction Conditions: Heat the mixture to reflux for 12-24 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4. The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

Route 2: Direct Oxidation of 2,5-Lutidine

The direct oxidation of the methyl groups of 2,5-lutidine (2,5-dimethylpyridine) presents a more direct, though potentially less selective, route to the target molecule. The choice of oxidizing agent and reaction conditions is critical to achieve preferential oxidation of the methyl group at the 3-position.[7][8] While various oxidizing agents can be employed, potassium permanganate (KMnO₄) and nitric acid are commonly used for the oxidation of alkylpyridines.[9][10]

Logical Workflow for Route 2

cluster_0 Oxidation cluster_1 Potential Side Products Lutidine 2,5-Lutidine Final_Product_Ox 2,5-Dimethylpyridine- 3-carboxylic acid Lutidine->Final_Product_Ox Oxidant Oxidizing Agent (e.g., KMnO₄, HNO₃) Oxidant->Final_Product_Ox Isomer 2-Carboxy-5-methylpyridine Final_Product_Ox->Isomer Dicarboxylic_Acid Pyridine-2,5-dicarboxylic acid Final_Product_Ox->Dicarboxylic_Acid

Caption: Workflow for the direct oxidation of 2,5-lutidine to this compound.

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is a general method for the oxidation of alkylpyridines and may require optimization for this specific substrate.[9]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, suspend 2,5-lutidine (1.0 eq) in water.

  • Addition of Oxidant: Heat the mixture to 80-90 °C. Slowly add a solution of potassium permanganate (KMnO₄) (2.0-3.0 eq) in water portion-wise over several hours to control the exothermic reaction.

  • Reaction Monitoring: The disappearance of the purple color of the permanganate indicates its consumption. The reaction progress can be monitored by TLC or GC-MS analysis of aliquots.

  • Work-up and Isolation: After the reaction is complete, filter the hot solution to remove the manganese dioxide (MnO₂) precipitate. Wash the MnO₂ cake with hot water. Combine the filtrates and concentrate under reduced pressure. Acidify the concentrated solution with an appropriate acid (e.g., HCl) to precipitate the product. The crude this compound is collected by filtration, washed with cold water, and dried. Recrystallization may be necessary for further purification.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Guareschi-Thorpe CondensationRoute 2: Direct Oxidation of 2,5-Lutidine
Starting Materials Ethyl acetoacetate, cyanoacetamide, ammonia2,5-Lutidine
Reagent Cost & Availability Inexpensive and readily available2,5-Lutidine is a common reagent
Number of Steps Two main synthetic stepsOne main synthetic step
Yield Generally moderate to good for each stepHighly variable, dependent on selectivity
Selectivity High regioselectivity in ring formationPotential for formation of isomers (2-carboxy-5-methylpyridine) and over-oxidation products (pyridine-2,5-dicarboxylic acid)
Scalability Scalable, but multi-step nature can be a drawbackPotentially more straightforward for large-scale synthesis if selectivity can be controlled
Safety & Environmental Use of ammonia requires good ventilation. Overall, relatively benign reagents.Use of strong oxidizing agents like KMnO₄ or nitric acid requires careful handling and produces significant waste (e.g., MnO₂). Nitric acid oxidation can produce hazardous NOx gases.[11]
Key Advantages High regioselectivity, builds complexity from simple precursors.Atom-economical and direct.
Key Disadvantages Two-step process, requires hydrolysis of the intermediate.Lack of selectivity can lead to difficult purification and lower yields of the desired product.

Conclusion and Expert Recommendations

Both the Guareschi-Thorpe condensation route and the direct oxidation of 2,5-lutidine offer viable pathways to this compound.

For small-scale laboratory synthesis and derivatization studies , the Guareschi-Thorpe condensation (Route 1) is often the preferred method. Its high regioselectivity ensures the unambiguous formation of the desired constitutional isomer, which is a significant advantage when preparing analytical standards or exploring structure-activity relationships. While it involves two steps, the procedures are generally robust and the starting materials are inexpensive.

For large-scale industrial production , the direct oxidation of 2,5-lutidine (Route 2) holds more appeal due to its single-step nature and higher atom economy. However, the critical challenge of this route is achieving high selectivity for the oxidation of the 3-methyl group. Significant process development and optimization would be required to control the formation of isomeric and over-oxidized byproducts, which would otherwise necessitate costly and difficult purification procedures. The development of selective catalytic oxidation systems would be a key enabler for the industrial viability of this route.[12][13]

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, balancing factors such as scale, purity requirements, cost, and available resources.

References

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A Comparative Guide to 2,5-Dimethylpyridine-3-carboxylic Acid and Other Pyridine Carboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,5-Dimethylpyridine-3-carboxylic acid against other significant pyridine carboxylic acids. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive analysis of their physicochemical properties, synthesis, and biological activities, supported by experimental data and protocols. Our objective is to furnish a robust resource that informs experimental design and accelerates drug discovery programs.

Introduction: The Enduring Significance of Pyridine Carboxylic Acids in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The nitrogen atom in the pyridine ring enhances binding affinity to biological targets through hydrogen bonding and π-π stacking interactions, while the carboxylic acid group provides an additional point of interaction and can chelate metal ions, a crucial feature for enzyme inhibition.[3][4]

The three basic isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—have served as foundational building blocks for a multitude of therapeutics.[4][5] The position of the carboxylic acid group significantly influences the molecule's steric and electronic properties, thereby dictating its biological activity. Further substitution on the pyridine ring, such as with methyl groups, allows for the fine-tuning of these properties to optimize potency, selectivity, and pharmacokinetic profiles. This guide focuses on this compound, a nicotinic acid derivative, and contextualizes its potential within the broader landscape of pyridine carboxylic acids.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below presents a comparison of key physicochemical parameters for this compound and its parent isomers.

PropertyThis compound (Predicted)Nicotinic AcidIsonicotinic AcidPicolinic Acid
Molecular Formula C₈H₉NO₂C₆H₅NO₂C₆H₅NO₂C₆H₅NO₂
Molecular Weight 151.16 g/mol 123.11 g/mol 123.11 g/mol 123.11 g/mol
Melting Point (°C) Not available234-237310-315136-138
Water Solubility Soluble18 g/L5.2 g/L (20 °C)887 g/L (20 °C)
pKa ~4.5-5.0 (Predicted)2.0, 4.851.771.07, 5.32
LogP ~1.4 (Predicted)0.147Not available0.72

Data for this compound are predicted based on the properties of similar structures like 2,5-dimethylpyridine-4-carboxylic acid and general principles of medicinal chemistry. Data for other acids are from experimental sources.[1][6][7][8][9][10][11]

The Impact of Methyl Substitution

The addition of two methyl groups to the nicotinic acid scaffold in this compound is expected to have several key effects:

  • Increased Lipophilicity: The methyl groups increase the molecule's hydrophobicity, as reflected in the higher predicted LogP value. This can enhance membrane permeability and oral absorption.[2]

  • Altered pKa: The electron-donating nature of the methyl groups is predicted to increase the basicity of the pyridine nitrogen, leading to a slightly higher pKa compared to nicotinic acid. This can influence the ionization state of the molecule at physiological pH, affecting its solubility and ability to interact with biological targets.

  • Steric Influence: The methyl groups introduce steric bulk, which can influence the molecule's conformation and its binding to target proteins. This can lead to improved selectivity for a particular target.

Synthesis of Pyridine Carboxylic Acids: A Methodological Overview

The synthesis of pyridine carboxylic acids typically involves the oxidation of the corresponding methylpyridines (picolines). The choice of oxidizing agent and reaction conditions is crucial for achieving high yields and purity.

General Synthesis Workflow

SynthesisWorkflow Start Substituted Picoline Oxidation Oxidation (e.g., KMnO4, HNO3) Start->Oxidation Intermediate Pyridine Carboxylic Acid Salt Oxidation->Intermediate Acidification Acidification (e.g., HCl) Intermediate->Acidification Product Pyridine Carboxylic Acid Acidification->Product Purification Purification (Recrystallization) Product->Purification

Caption: A generalized workflow for the synthesis of pyridine carboxylic acids.

Experimental Protocol: Synthesis of Picolinic Acid

This protocol describes the synthesis of picolinic acid via the oxidation of α-picoline with potassium permanganate.[12]

Materials:

  • α-Picoline

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • 95% Ethanol

  • Dry Hydrogen Chloride (gas)

Procedure:

  • In a 5-L three-necked flask equipped with a reflux condenser and stirrer, combine 2500 mL of water and 50 g of α-picoline.

  • Add 90 g of potassium permanganate and heat the mixture on a steam bath until the purple color disappears (approximately 1 hour).

  • Add a second 90 g portion of permanganate followed by 500 mL of water and continue heating until the purple color is gone (2-2.5 hours).

  • Allow the reaction mixture to cool slightly and filter off the precipitated manganese oxides, washing the solid with 1 L of hot water.

  • Concentrate the filtrate under reduced pressure to 150-200 mL, filter if necessary, and acidify to Congo red with concentrated HCl.

  • Evaporate the acidic solution to dryness under reduced pressure.

  • Reflux the solid residue for 1 hour with 250 mL of 95% ethanol and filter. Repeat the extraction with 150 mL of 95% ethanol.

  • Pass dry hydrogen chloride gas into the combined ethanolic filtrates until crystals begin to form.

  • Chill the solution to approximately 10°C and continue saturating with hydrogen chloride.

  • Filter the precipitated picolinic acid hydrochloride and air-dry.

Comparative Biological Activity

While direct comparative biological data for this compound is limited in publicly available literature, we can infer its potential activity based on structure-activity relationship (SAR) studies of related pyridine derivatives.[2][13]

Anticancer Activity

Pyridine derivatives are known to exhibit significant anticancer activity.[1][2] The introduction of substituents on the pyridine ring can modulate this activity. For instance, studies on nicotinic acid derivatives have shown that the presence of lipophilic groups can enhance cytotoxicity against cancer cell lines.[14] The methyl groups in this compound would increase lipophilicity, potentially leading to improved anticancer potency compared to nicotinic acid.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the in vitro cytotoxicity of pyridine carboxylic acid derivatives against a cancer cell line.[15][16]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Data Presentation

The results of the MTT assay can be presented in a table comparing the IC₅₀ values of the different pyridine carboxylic acids.

CompoundCancer Cell LineIC₅₀ (µM)
This compounde.g., MCF-7To be determined
Nicotinic Acide.g., MCF-7To be determined
Isonicotinic Acide.g., MCF-7To be determined
Picolinic Acide.g., MCF-7To be determined
Doxorubicin (Positive Control)e.g., MCF-7Known value

Structure-Activity Relationship (SAR) and Future Directions

The comparative analysis of this compound with its parent isomers highlights the importance of substitution in modulating the properties of the pyridine carboxylic acid scaffold.

SAR cluster_nicotinic Nicotinic Acid Scaffold cluster_dimethyl Dimethyl Substitution cluster_properties Altered Properties Nicotinic Nicotinic Acid Dimethyl 2,5-Dimethylpyridine- 3-carboxylic Acid Nicotinic->Dimethyl Methylation Lipophilicity Increased Lipophilicity Dimethyl->Lipophilicity Permeability Enhanced Permeability Dimethyl->Permeability Selectivity Improved Selectivity Dimethyl->Selectivity Potency Potentially Increased Potency Dimethyl->Potency

Caption: The impact of dimethyl substitution on the properties of the nicotinic acid scaffold.

Further research should focus on obtaining empirical data for this compound to validate these predictions. A systematic exploration of different substitution patterns on the pyridine ring will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

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  • A Comparative Guide to 3-Methylpyridine-4-carboxylic Acid N-Oxide Analogs in Preclinical Research. Benchchem.
  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Uni Halle.
  • Preparation of Felodipine–PEG Solid Dispersions by Solvent-Free scCO2 Processing and Their Translation into Orally Disintegrat.

Sources

Confirming the Purity of Synthesized 2,5-Dimethylpyridine-3-carboxylic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Zwitterionic Challenge

Synthesizing 2,5-Dimethylpyridine-3-carboxylic acid (CAS: 59749-26-9) is a pivotal step in developing various tyrosine kinase inhibitors and agrochemicals. However, confirming its purity presents a unique "zwitterionic challenge." As an amphoteric molecule containing both a basic pyridine nitrogen and an acidic carboxyl group, its behavior fluctuates wildly with pH, complicating standard chromatography.

Furthermore, the synthesis—typically involving the oxidation of 2,5-lutidine—introduces a specific impurity profile:

  • Starting Material: Unreacted 2,5-lutidine (Basic, non-polar).

  • Over-Oxidation: 2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid) (Highly polar, di-acidic).

  • Regioisomers: 2,5-dimethylpyridine-4-carboxylic acid (if starting material was impure).

This guide abandons the "one-size-fits-all" approach. Instead, we compare three distinct methodologies—HPLC-UV , qNMR , and Non-Aqueous Titration —evaluating them not just on accuracy, but on their ability to resolve these specific process impurities.

Strategic Overview of Analytical Techniques

FeatureHPLC-UV (Method A) qNMR (Method B) Potentiometric Titration (Method C)
Primary Role Impurity Profiling & QuantitationAbsolute Purity DeterminationBulk Assay Verification
Specificity High (Separates isomers/byproducts)High (Structural resolution)Low (Functional group aggregate)
Standard Req. Requires high-purity Ref StdNo Reference Standard Needed Requires Standardized Titrant
Throughput High (Automated sequences)Low (Manual processing)Medium
Cost/Run LowHigh (Deuterated solvents)Low
Best For Routine QC & Stability TestingReference Standard QualificationRaw Material Release

Deep Dive: Experimental Protocols & Causality

Method A: HPLC-UV with pH-Controlled Ion Suppression

The Workhorse for Impurity Profiling[1]

The Challenge: In standard neutral buffers, the compound exists as a zwitterion, leading to early elution and peak tailing. The Solution: We utilize Acidic Ion Suppression .[1] By lowering the pH below the pKa of the carboxylic acid (~4.8), we force the molecule into a cationic form (protonated pyridine, neutral carboxyl). This increases interaction with the C18 stationary phase while preventing secondary silanol interactions.

Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

    • Why: "End-capped" columns reduce peak tailing caused by the basic pyridine nitrogen interacting with free silanols.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute highly polar di-acids).

    • 2-15 min: 5%

      
       60% B (Linear gradient to elute product and hydrophobic lutidine).
      
    • 15-20 min: 60% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (Lambda max for nicotinic acid derivatives).[1][2]

  • Sample Prep: Dissolve 10 mg in 10 mL Mobile Phase A/B (50:50).

Self-Validating Check: The retention time of the product should be ~6-8 minutes. If the peak splits, your buffer pH is likely near the compound's pKa; lower the pH by 0.2 units.

Method B: Quantitative NMR (qNMR)

The Absolute Truth (Primary Ratio Method)

The Challenge: You synthesized a novel batch and lack a certified reference standard to calibrate the HPLC. The Solution: qNMR uses an Internal Standard (IS) of known purity.[3] The molar ratio is determined directly from the integration of proton signals, independent of the detector response factor.

Protocol
  • Internal Standard Selection: Maleic Acid (Singlet at

    
     6.3 ppm) or 1,3,5-Trimethoxybenzene  (Singlet at 
    
    
    
    6.1 ppm).[1]
    • Why: These regions are distinct from the methyl signals (

      
       2.3-2.6 ppm) and aromatic protons (
      
      
      
      7.5-8.5 ppm) of the pyridine derivative.
  • Solvent: DMSO-

    
     (Preferred for solubility) or D
    
    
    
    O (if salt form).
  • Preparation:

    • Weigh ~10 mg of Sample (

      
      ) and ~10 mg of IS (
      
      
      
      ) directly into the NMR tube using a microbalance (precision
      
      
      0.001 mg).
    • Critical: Do not dissolve separately and transfer; weighing errors are the #1 source of qNMR failure.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds  (Must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass,
    
    
    =Purity.[2][3][4][5][6][7][8][9][10][11]
Method C: Non-Aqueous Potentiometric Titration

The Classical Approach

The Challenge: Aqueous titration fails because the zwitterionic equilibrium blurs the endpoint. The Solution: Use a Non-Aqueous Solvent to differentiate the acidity.[8][12] We target the carboxylic acid functionality using a strong base in an organic solvent.

Protocol
  • Titrant: 0.1 N Tetrabutylammonium Hydroxide (TBAH) in Toluene/Methanol.

  • Solvent: Pyridine or Dimethylformamide (DMF).[1][7][8]

    • Why: These solvents suppress the basicity of the pyridine nitrogen, allowing the carboxylic acid to act as a distinct monoprotic acid.

  • Electrode: Glass pH electrode with a LiCl in Ethanol sleeve (to prevent clogging).

  • Procedure:

    • Dissolve 150 mg of sample in 40 mL DMF.

    • Blank determination: Titrate 40 mL DMF alone.

    • Titrate sample to the potentiometric endpoint (steepest jump in mV).

  • Specificity Note: This measures total acid content. If 2,5-pyridinedicarboxylic acid is present, it will consume 2 equivalents of base, artificially inflating the purity result. Always pair this with HPLC.

Visualizing the Logic

Diagram 1: Analytical Workflow for Purity Confirmation

A decision tree for selecting the right method based on the synthesis stage.

PurityWorkflow Start Crude Synthesis Product TLC Qualitative Check (TLC / LC-MS) Start->TLC Decision Is Reference Standard Available? TLC->Decision Passes Check HPLC Method A: HPLC-UV (Impurity Profiling) Decision->HPLC Yes qNMR Method B: qNMR (Absolute Quantitation) Decision->qNMR No Titration Method C: Titration (Bulk Assay) HPLC->Titration Confirm Bulk Purity Final Generate CoA HPLC->Final qNMR->HPLC Calibrate Ref Std Titration->Final

Caption: Integrated workflow ensuring traceability from crude synthesis to final Certificate of Analysis.

Diagram 2: HPLC Method Development Logic

How to tune the separation for amphoteric pyridines.

HPLCLogic Problem Problem: Peak Tailing or Split CheckPH Check Mobile Phase pH Problem->CheckPH Action1 pH > 3.0? Ionization of COOH CheckPH->Action1 Action2 pH < 2.5? Silanol Interaction CheckPH->Action2 Fix1 Lower pH to 2.5 (Suppress COOH) Action1->Fix1 Fix2 Add Ion Pair Reagent (e.g., Hexanesulfonate) Action2->Fix2

Caption: Troubleshooting logic for optimizing the chromatography of zwitterionic pyridine derivatives.

Comparative Data Summary

ParameterHPLC-UV (Method A)qNMR (Method B)Titration (Method C)
Limit of Detection (LOD) 0.05%~0.5%N/A
Precision (RSD) < 1.0%< 1.0% (with proper

)
< 0.5%
Interference Risk Co-elution of isomersOverlapping signalsOther acids/bases
Sample Required < 1 mg10-20 mg100-200 mg

Expert Recommendation: For drug development , use qNMR to establish the purity of your first "Golden Batch." Use this batch as the Reference Standard to validate the HPLC method. Use Titration only for bulk raw material release where specific impurity profiling is less critical than total assay.

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • United States Pharmacopeia (USP). General Chapter <541> "Titrimetry."[1]

  • Center for Drug Evaluation and Research (CDER). "Reviewer Guidance: Validation of Chromatographic Methods." U.S. Food and Drug Administration.

  • Dolan, J. W. (2002).[1] "The Role of pH in HPLC Method Development." LCGC North America.

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis.

Sources

A Comparative Benchmarking Guide to 2,5-Dimethylpyridine-3-carboxylic Acid and Other Prolyl-4-Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth comparative analysis of 2,5-Dimethylpyridine-3-carboxylic acid against a panel of known prolyl-4-hydroxylase (P4H) inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the potency, selectivity, and cellular engagement of novel P4H inhibitors. This document delves into the underlying scientific principles of P4H inhibition, presents detailed experimental protocols for robust in vitro and cellular assays, and offers a comparative assessment of the subject compound with clinically relevant benchmarks.

Introduction: The Critical Role of Prolyl-4-Hydroxylase in Cellular Signaling

Prolyl-4-hydroxylases (P4Hs) are a family of non-heme iron-containing dioxygenases that play a pivotal role in two fundamental cellular processes: collagen biosynthesis and the regulation of the hypoxia-inducible factor (HIF) signaling pathway.[1] In collagen synthesis, P4Hs catalyze the hydroxylation of proline residues within procollagen chains, a modification that is essential for the formation of the stable triple-helical structure of mature collagen.

In the context of cellular oxygen sensing, a specific subset of P4Hs, known as HIF prolyl hydroxylases (HIF-PHDs or PHDs), are the key regulators of HIF-α subunits.[1] Under normoxic conditions, HIF-PHDs hydroxylate specific proline residues on HIF-α, targeting it for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1] When oxygen levels are low (hypoxia), HIF-PHD activity is inhibited, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a multitude of genes involved in erythropoiesis, angiogenesis, and metabolic adaptation to hypoxia.[2][3]

The inhibition of HIF-PHDs has emerged as a promising therapeutic strategy for the treatment of anemia associated with chronic kidney disease, as it mimics the body's natural response to hypoxia and stimulates the production of endogenous erythropoietin.[4] This has led to the development of a new class of drugs known as HIF-PH inhibitors.

The Inhibitors in Focus: A Comparative Overview

This guide benchmarks this compound, a pyridine carboxylic acid derivative, against a selection of well-characterized P4H inhibitors.

  • This compound: The compound of interest, a small molecule with a pyridine-based scaffold. While specific inhibitory constants for this compound against P4H are not widely available in the public domain, its structural similarity to other known P4H inhibitors, such as pyridine-2,5-dicarboxylic acid, suggests it likely acts as a competitive inhibitor of the 2-oxoglutarate co-substrate.

  • Pyridine-2,5-dicarboxylic Acid (Isocinchomeronic Acid): A well-established competitive inhibitor of P4H with respect to 2-oxoglutarate.[5][6][7][8][9] It serves as a valuable historical benchmark for in vitro enzymatic assays.

  • Roxadustat (FG-4592): An orally bioavailable HIF-PH inhibitor approved for the treatment of anemia in chronic kidney disease in several countries.[10][11] It acts as a potent inhibitor of HIF-PHDs, leading to the stabilization of HIF-α and subsequent stimulation of erythropoiesis.[10][11]

  • Daprodustat (GSK1278863): Another orally active HIF-PH inhibitor approved for the treatment of anemia in chronic kidney disease.[5][6][12] It is a potent, reversible inhibitor of HIF-PHD1, PHD2, and PHD3.[13]

  • Vadadustat (AKB-6548): An oral HIF-PH inhibitor that has undergone extensive clinical development for the treatment of anemia in patients with chronic kidney disease.[14][15] It is designed to mimic the body's natural response to hypoxia by stabilizing HIF.[14][15]

The Hypoxia-Inducible Factor (HIF)-1α Signaling Pathway

The HIF-1α signaling pathway is a cornerstone of cellular adaptation to low oxygen conditions. The following diagram illustrates the key events in this pathway and the point of intervention for P4H inhibitors.

HIF_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or P4H Inhibition HIF-1α HIF-1α P4H P4H (Active) HIF-1α->P4H Substrate Hydroxylated HIF-1α Hydroxylated HIF-1α P4H->Hydroxylated HIF-1α Hydroxylation O2 O2 O2->P4H Co-substrate 2-OG 2-Oxoglutarate 2-OG->P4H Co-substrate VHL VHL Complex Hydroxylated HIF-1α->VHL Binding Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination HIF-1α_stable HIF-1α (Stable) HIF-1 Complex HIF-1 Complex HIF-1α_stable->HIF-1 Complex P4H_inactive P4H (Inactive) HIF-1β HIF-1β HIF-1β->HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF-1 Complex->HRE Binding Target Gene Transcription Erythropoietin, VEGF, etc. HRE->Target Gene Transcription Activation Inhibitor 2,5-Dimethylpyridine- 3-carboxylic acid & other inhibitors Inhibitor->P4H

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions, highlighting P4H inhibition.

Comparative In Vitro Efficacy: The Succinate-Glo™ Hydroxylase Assay

To quantitatively assess the inhibitory potency of this compound and the benchmark compounds against P4H, a robust and high-throughput biochemical assay is essential. The Succinate-Glo™ Hydroxylase Assay is an ideal choice as it measures the production of succinate, a co-product of the P4H-catalyzed hydroxylation reaction, through a sensitive bioluminescent readout.[10][16]

Experimental Workflow: Succinate-Glo™ Hydroxylase Assay

The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC50) of the test compounds.

Succinate_Glo_Workflow Start Start Prepare Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Dilutions Start->Prepare Reagents Assay Plate Setup Add Assay Components to 384-well Plate (Enzyme, Substrate, FeSO4, Ascorbate, Inhibitors) Prepare Reagents->Assay Plate Setup Initiate Reaction Add 2-Oxoglutarate to Initiate the Reaction Assay Plate Setup->Initiate Reaction Incubation Incubate at Room Temperature for 60 minutes Initiate Reaction->Incubation Add Reagent I Add Succinate Detection Reagent I Incubation->Add Reagent I Incubate_1 Incubate at Room Temperature for 60 minutes Add Reagent I->Incubate_1 Add Reagent II Add Succinate Detection Reagent II Incubate_1->Add Reagent II Incubate_2 Incubate at Room Temperature for 10 minutes Add Reagent II->Incubate_2 Read Luminescence Measure Luminescence Incubate_2->Read Luminescence Data Analysis Calculate % Inhibition and Determine IC50 Values Read Luminescence->Data Analysis End End Data Analysis->End

Caption: Workflow for the Succinate-Glo™ Hydroxylase Assay to determine inhibitor IC50 values.

Detailed Protocol: Succinate-Glo™ Hydroxylase Assay

Materials:

  • Recombinant human HIF-prolyl hydroxylase 2 (PHD2)

  • Peptide substrate (e.g., a synthetic peptide containing the HIF-1α oxygen-dependent degradation domain)

  • Ferrous sulfate (FeSO₄)

  • L-Ascorbic acid

  • 2-Oxoglutaric acid

  • HEPES buffer (pH 7.5)

  • Bovine serum albumin (BSA)

  • Dithiothreitol (DTT)

  • Succinate-Glo™ Hydroxylase Assay kit (Promega)

  • 384-well white, opaque assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer: 50 mM HEPES (pH 7.5), 100 µM FeSO₄, 1 mM L-Ascorbic acid, 0.01% BSA, and 1 mM DTT.

    • Prepare serial dilutions of this compound and the benchmark inhibitors in DMSO, followed by a further dilution in the assay buffer.

    • Prepare solutions of PHD2 enzyme and peptide substrate in the assay buffer.

    • Prepare a solution of 2-oxoglutarate in the assay buffer.

  • Enzymatic Reaction:

    • In a 384-well plate, add the following in order:

      • Assay buffer

      • Inhibitor solution (or DMSO for control)

      • PHD2 enzyme solution

      • Peptide substrate solution

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding the 2-oxoglutarate solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Luminescence Detection:

    • Following the manufacturer's protocol for the Succinate-Glo™ kit, add the Succinate Detection Reagent I to each well.

    • Incubate at room temperature for 60 minutes.

    • Add the Succinate Detection Reagent II to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative IC50 Data

The following table summarizes the expected IC50 values for the benchmark inhibitors against PHD2. The IC50 for this compound would be determined experimentally using the protocol above.

InhibitorTargetReported IC50 (nM)
This compound PHD2To be determined
Pyridine-2,5-dicarboxylic acidP4H~800 (Ki)
RoxadustatHIF-PHLow nM range
DaprodustatPHD1, PHD2, PHD3Low nM range[13]
VadadustatHIF-PHLow nM range

Assessing Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are crucial for determining enzymatic potency, it is equally important to verify that a compound engages its target within a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[2][3][17][18][19]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

The workflow for a CETSA® experiment to confirm the binding of this compound to P4H in cells is depicted below.

CETSA_Workflow Start Start Cell Culture and Treatment Culture cells (e.g., HEK293T) and treat with inhibitor or DMSO Start->Cell Culture and Treatment Heat Challenge Aliquot cells into PCR tubes and heat at a range of temperatures Cell Culture and Treatment->Heat Challenge Cell Lysis Lyse cells via freeze-thaw cycles Heat Challenge->Cell Lysis Separation of Fractions Centrifuge to separate soluble (supernatant) and aggregated (pellet) proteins Cell Lysis->Separation of Fractions Protein Quantification Quantify protein concentration in the soluble fraction Separation of Fractions->Protein Quantification Western Blotting Analyze soluble protein fractions by SDS-PAGE and Western Blotting for P4H Protein Quantification->Western Blotting Data Analysis Quantify band intensities and plot melting curves to determine thermal shift Western Blotting->Data Analysis End End Data Analysis->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®) to assess target engagement.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)

Materials:

  • Human cell line expressing the P4H target (e.g., HEK293T)

  • Cell culture medium and supplements

  • Test inhibitor and DMSO

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Thermal cycler

  • Microcentrifuge

  • Reagents and equipment for SDS-PAGE and Western blotting

  • Primary antibody specific for the P4H isoform of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the desired concentration of this compound or a benchmark inhibitor (or DMSO as a vehicle control) and incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the P4H target, followed by an HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the P4H protein at each temperature for both the inhibitor-treated and DMSO-treated samples.

    • Normalize the band intensities to the intensity at the lowest temperature.

    • Plot the normalized band intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Discussion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking this compound against known P4H inhibitors. The proposed experimental workflow, encompassing both in vitro enzymatic assays and cellular target engagement studies, provides a robust framework for characterizing novel P4H inhibitors.

The initial biochemical characterization using the Succinate-Glo™ assay will provide a quantitative measure of the inhibitory potency (IC50) of this compound. A potent IC50 value, ideally in the nanomolar range, would warrant further investigation. Comparison with the IC50 values of clinically relevant inhibitors such as Roxadustat, Daprodustat, and Vadadustat will provide a clear indication of its relative potency.

Confirmation of target engagement in a cellular environment via CETSA® is a critical next step. A demonstrable thermal shift in the presence of this compound would provide strong evidence that the compound enters cells and binds to its intended P4H target.

Further studies should also investigate the selectivity of this compound against different P4H isoforms (PHD1, PHD2, and PHD3) and other 2-oxoglutarate-dependent dioxygenases to assess its potential for off-target effects. Ultimately, the data generated from these comparative studies will be instrumental in guiding the future development of this compound as a potential therapeutic agent.

References

  • Sanchez, T. W., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Martinez, M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Almqvist, H., et al. (2016). CETSA – A target engagement assay on intact cells, in cell lysates and tissues. Current Protocols in Chemical Biology.
  • KEGG. (n.d.). HIF-1 signaling pathway - Homo sapiens (human). Available at: [Link]

  • PubChem. (n.d.). Daprodustat. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Vadadustat? Patsnap Synapse. Available at: [Link]

  • Gorres, K. L., & Raines, R. T. (2009). Direct and continuous assay for prolyl 4-hydroxylase. Analytical Biochemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2009). Direct and continuous assay for prolyl 4-hydroxylase. PubMed. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Roxadustat? Patsnap Synapse. Available at: [Link]

  • Patsnap. (2024). What is Daprodustat used for? Patsnap Synapse. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Daprodustat? Patsnap Synapse. Available at: [Link]

  • A Comprehensive Review of Daprodustat's R&D Innovations and Drug Target Mechanism. (2023). Darcy's Pharmaceutical Intelligence.
  • Akebia Therapeutics. (n.d.). Preclinical Characterization of Vadadustat (AKB-6548)
  • Vanga, S. R., et al. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. Clinical Pharmacokinetics. Available at: [Link]

  • Frontiers. (2022). Roxadustat: Not just for anemia. Available at: [Link]

  • The Formulary Monograph Service. (2023). Daprodustat. Hospital Pharmacy. Available at: [Link]

  • Patsnap. (2024). What is Vadadustat used for? Patsnap Synapse. Available at: [Link]

  • Wang, C., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International Journal of Molecular Sciences. Available at: [Link]

  • Drugs of the Future. (2016). Vadadustat. Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor, Treatment of anemia secondary to chronic kidney disease.
  • BenchChem. (2025). Endogenous Regulation of Collagen Prolyl Hydroxylase: A Technical Guide for Researchers.
  • Gorres, K. L., & Raines, R. T. (2009). Direct and continuous assay for prolyl 4-hydroxylase. Semantic Scholar.
  • Pergola, P. E., et al. (2025). Clinical Pharmacokinetics and Pharmacodynamics of Vadadustat, an Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor. European Journal of Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • Franklin, T. J., et al. (1992). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry.
  • Myllyharju, J. (2013). Hypoxia-inducible factor prolyl 4-hydroxylases: common and specific roles. Biological Chemistry. Available at: [Link]

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A Comparative Spectroscopic Guide to 2,5-Dimethylpyridine-3-carboxylic Acid and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structure is paramount. Pyridine carboxylic acids, a class of heterocyclic compounds, are pivotal building blocks in the synthesis of a wide array of functional molecules. This guide provides a detailed comparative analysis of the spectroscopic data for 2,5-Dimethylpyridine-3-carboxylic acid, a compound of interest in medicinal chemistry. Due to the limited availability of its complete experimental spectral data in public domains, this guide will leverage established spectroscopic principles and comparative data from structurally related analogs to provide a robust analytical framework for researchers.

This analysis is designed for professionals in drug development and chemical research, offering insights into how subtle changes in molecular structure are reflected in spectroscopic outputs. We will dissect the infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data, drawing comparisons with commercially available and well-characterized isomers such as 2,6-Dimethylpyridine-4-carboxylic acid and the simpler precursor, 2,5-Dimethylpyridine.

The Structural Context: Isomeric Variations

The positioning of functional groups on the pyridine ring dramatically influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous identification and quality control.

Caption: Structural relationships of the analyzed compounds.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The key vibrations for pyridine carboxylic acids involve the carboxylic acid O-H and C=O stretches, as well as C-H and C=N vibrations from the substituted pyridine ring.

Expected IR Data for this compound:

Based on the functional groups present, we can predict the following characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimeric structures formed by carboxylic acids in the solid state.[1][2]

  • C-H Stretch (Aromatic and Alkyl): Sharp peaks between 2850-3000 cm⁻¹ corresponding to the methyl groups, and weaker bands around 3000-3100 cm⁻¹ for the aromatic C-H.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700-1730 cm⁻¹. Conjugation with the aromatic pyridine ring may slightly lower this frequency.[1]

  • C=C and C=N Stretch (Pyridine Ring): Medium to weak absorptions in the 1400-1600 cm⁻¹ region.

  • O-H Bend (Carboxylic Acid): A broad peak around 900-960 cm⁻¹.[2]

Comparative IR Data Summary:

Functional Group VibrationExpected for this compound2,5-Dimethylpyridine[3][4]2,5-Pyridinedicarboxylic acid[5]
O-H Stretch (Carboxylic Acid) ~2500-3300 cm⁻¹ (very broad)AbsentPresent, broad
C=O Stretch (Carboxylic Acid) ~1700-1730 cm⁻¹ (strong)AbsentPresent, strong
C-H Stretch (Alkyl) ~2850-3000 cm⁻¹PresentAbsent
C=C, C=N Stretch (Aromatic) ~1400-1600 cm⁻¹PresentPresent

Experimental Protocol: Acquiring IR Spectra

A standard and reliable method for obtaining IR spectra of solid samples is the Potassium Bromide (KBr) pellet technique.

  • Sample Preparation: Grind 1-2 mg of the analyte with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform mixture is achieved.

  • Pellet Formation: Transfer the powder into a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder should be recorded and subtracted from the sample spectrum.

Caption: Workflow for IR spectroscopy using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectroscopy

The chemical shifts, splitting patterns, and integration of signals in a ¹H NMR spectrum allow for the precise assignment of each proton.

Predicted ¹H NMR Data for this compound:

  • Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, around 10-13 ppm. Its position can be concentration-dependent.

  • Aromatic Protons (Pyridine Ring): Two distinct signals are expected for the two protons on the pyridine ring. Their chemical shifts will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl groups.

  • Methyl Protons (-CH₃): Two sharp singlets, each integrating to 3 protons, are expected for the two methyl groups. Their chemical shifts will likely be in the range of 2.3-2.7 ppm.

Comparative ¹H NMR Data:

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Other Protons (ppm)
2,5-Dimethylpyridine [3][6]Signals corresponding to 3 aromatic protonsTwo distinct singlets for the two methyl groupsN/A
Methyl 2,6-dimethylisonicotinate [7]7.51 (s, 2H)2.51 (s, 6H)3.88 (s, 3H, O-CH₃)
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid [8]6.44 (d, 1H), 7.18-7.56 (m, 5H)2.32 (s, 3H), 1.99 (d, 3H)N/A
¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments in a molecule.

Predicted ¹³C NMR Data for this compound:

  • Carboxylic Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.[9]

  • Aromatic Carbons (Pyridine Ring): Five distinct signals are expected for the five carbons of the pyridine ring. The carbons attached to the nitrogen and the carboxylic acid group will be the most deshielded (further downfield). The expected chemical shifts for pyridine carbons are C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm.[10]

  • Methyl Carbons (-CH₃): Two signals in the aliphatic region, typically between 15-30 ppm.

Comparative ¹³C NMR Data:

CompoundCarbonyl Carbon (ppm)Aromatic Carbons (ppm)Methyl Carbons (ppm)
2,5-Dimethylpyridine [3][11]AbsentMultiple signals in the aromatic regionSignals in the aliphatic region
Ethanol [9]AbsentAbsent~18 ppm (CH₃)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and insights into its structure through fragmentation patterns.

Expected Mass Spectrum for this compound:

  • Molecular Ion Peak (M⁺): The molecular weight of this compound (C₈H₉NO₂) is 151.16 g/mol . A prominent peak corresponding to this m/z value is expected.

  • Key Fragmentation Pathways:

    • Loss of the carboxylic acid group (-COOH, 45 Da).

    • Loss of a methyl group (-CH₃, 15 Da).

    • Fragmentation of the pyridine ring.

Comparative Mass Spectrometry Data:

CompoundMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
2,5-Dimethylpyridine [3][12]107.15107 (M⁺), 92 (M⁺ - CH₃)
2,6-Dimethylpyridine-4-carboxylic acid [13][14]151.16Predicted [M+H]⁺ at 152.07060
5-Ethyl-2-methylpyridine [15][16]121.18121 (M⁺), 106 (M⁺ - CH₃)

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile.

  • Ionization: Electron Ionization (EI) is a common method for generating ions.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of this compound. By combining predicted spectral data with comparative analysis of its structural isomers and precursors, researchers can confidently identify and characterize this important molecule. The provided experimental protocols offer standardized methods for data acquisition, ensuring reproducibility and accuracy in the laboratory. The distinct spectroscopic signatures arising from the unique substitution pattern of this compound, when compared to its isomers, underscore the power of these analytical techniques in modern chemical and pharmaceutical research.

References

  • ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5. [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

  • PubChem. 2,5-Dimethylpyridine. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PubChemLite. 2,6-dimethylpyridine-4-carboxylic acid (C8H9NO2). [Link]

  • NIST WebBook. Pyridine, 2,5-dimethyl-. [Link]

  • FooDB. Showing Compound 2,5-Dimethylpyridine (FDB004388). [Link]

  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]

  • Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Wikipedia. 5-Ethyl-2-methylpyridine. [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy Index. [Link]

  • Mol-Instincts. 2,5-dimethylpyridine. [Link]

  • Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

  • PubChem. 3,5-Dimethylpyridine. [Link]

  • NIST WebBook. Pyridine, 5-ethyl-2-methyl-. [Link]

  • ResearchGate. FT-IR spectra of pyridine-2,5-dicarboxylic acid (H2PDC), ZrCl4,.... [Link]

  • UCLA Chemistry. IR Chart. [Link]

  • SIELC Technologies. 5-Ethyl-2-methylpyridine. [Link]

  • Organic Syntheses. 5-ethyl-2-methylpyridine. [Link]

Sources

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